2,4,4,6-Tetramethyl-1,3-dioxane
Description
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Structure
3D Structure
Properties
CAS No. |
5182-37-6 |
|---|---|
Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
3-benzylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H11N3OS/c1-8-10(15)12-11(14-13-8)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
InChI Key |
IAVWZUPKJCZVRX-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)C)(C)C |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
2,4,4,6-Tetramethyl-1,3-dioxane chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4,6-Tetramethyl-1,3-dioxane, with the CAS number 5182-37-6, is a heterocyclic organic compound. As a member of the 1,3-dioxane family, it is characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. This particular derivative is substituted with four methyl groups at positions 2, 4, and 6. Substituted 1,3-dioxanes are valuable as protecting groups for carbonyls and 1,3-diols in organic synthesis, and they serve as important stereochemical models for conformational analysis.[1] Due to its specific substitution pattern, this compound exists as stereoisomers, the study of which provides insights into the conformational preferences and thermodynamic stability of substituted heterocyclic systems.[1] This technical guide provides a summary of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.
Chemical and Physical Properties
Obtaining a definitive set of experimentally verified physical and chemical properties for this compound is challenging due to inconsistencies and apparent errors in publicly available databases. Several sources incorrectly associate the CAS number 5182-37-6 with a molecular formula of C₁₁H₁₁N₃OS, leading to inaccurate physical property data.[2][3] The correct molecular formula for this compound is C₈H₁₆O₂.
For context, properties of a closely related isomer, trans-2,2,4,6-tetramethyl-1,3-dioxane, are presented below, as reported in the NIST WebBook.[3] It is crucial to note that these values are for a different isomer and should be used with caution as approximations for this compound.
Table 1: Physicochemical Properties of trans-2,2,4,6-Tetramethyl-1,3-dioxane (Isomer)
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| CAS Number | 20268-00-2 |
| IUPAC Name | trans-2,2,4,6-tetramethyl-1,3-dioxane |
Note: The data presented in this table is for an isomer of the target compound and is provided for informational purposes only.
Experimental Protocols
Synthesis: Acid-Catalyzed Acetalization
The primary route for the synthesis of this compound is the acid-catalyzed acetalization reaction between 4-methylpentane-2,4-diol and acetaldehyde.[1] This is an equilibrium reaction that is typically driven to completion by the removal of water.[1]
Principle: The reaction involves the nucleophilic attack of the hydroxyl groups of the diol on the protonated carbonyl carbon of the aldehyde, leading to the formation of a cyclic acetal.
Materials:
-
4-Methylpentane-2,4-diol
-
Acetaldehyde
-
Anhydrous toluene (or other suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-methylpentane-2,4-diol and a molar excess of acetaldehyde in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy is a crucial technique for the structural elucidation and stereochemical analysis of this compound.[1] The spatial arrangement of the methyl groups (axial vs. equatorial) on the chair-like dioxane ring can be determined from the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Analysis:
-
The spectrum will show distinct signals for the protons of the methyl groups and the dioxane ring.
-
The chemical shifts and splitting patterns will provide information about the connectivity and stereochemistry of the molecule.
¹³C NMR Analysis:
-
The spectrum will show signals for each unique carbon atom in the molecule.
-
The chemical shifts will be indicative of the electronic environment of each carbon.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the synthesized compound and to analyze the ratio of different stereoisomers.[1][4]
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Parameters (General):
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector, with an appropriate injection volume and split ratio.
-
Oven Temperature Program: A temperature gradient to ensure separation of the isomers and any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or other suitable analyzer.
-
Scan Range: A mass range appropriate for the molecular weight of the compound and its expected fragments.
-
Mandatory Visualization
Caption: Synthesis workflow for this compound.
References
An In-Depth Technical Guide to the Synthesis of 2,4,4,6-Tetramethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,4,6-tetramethyl-1,3-dioxane, a valuable heterocyclic compound. The information presented herein is intended for a technical audience and details the core methodologies, including experimental protocols and quantitative data, to facilitate laboratory synthesis.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two effective methods: the acid-catalyzed condensation of a diol and an aldehyde, and the Prins reaction. Both pathways offer distinct advantages and are detailed below.
Acid-Catalyzed Condensation of 4-Methylpentane-2,4-diol and Acetaldehyde
The most common and direct route to this compound is the acid-catalyzed acetalization of 4-methylpentane-2,4-diol with acetaldehyde.[1] This reaction is an equilibrium process, and to drive it towards the formation of the dioxane product, the water generated during the reaction is typically removed by azeotropic distillation, often employing a Dean-Stark apparatus.
Reaction Scheme:
A general procedure for the synthesis of substituted 1,3-dioxanes via this method is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine stoichiometric amounts of 4-methylpentane-2,4-diol (1 equivalent) and acetaldehyde (1 equivalent).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as benzene or toluene, to facilitate azeotropic water removal. Introduce a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TSA).
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.
-
Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium acetate.
-
Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
| Parameter | Value |
| Reactants | meso-2,4-pentanediol, Benzyl methyl ketone |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) |
| Solvent | Benzene |
| Reaction Condition | Reflux with azeotropic water removal |
| Yield | 71% |
| Purification | Vacuum distillation |
| Boiling Point | 130 - 133 °C at 1 mmHg |
Table 1: Quantitative data for the synthesis of 2-benzyl-2,4,6-trimethyl-1,3-dioxane.[2]
Prins Reaction of Isobutylene and Acetaldehyde
An alternative and powerful method for the synthesis of 1,3-dioxane skeletons is the Prins reaction. This reaction involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene.[3] For the synthesis of this compound, isobutylene (2-methylpropene) is reacted with acetaldehyde in the presence of an acid catalyst.
Reaction Scheme:
Detailed experimental protocols for the synthesis of this compound via the Prins reaction are not extensively documented in publicly available literature. However, the general workflow can be inferred from the reaction mechanism.
Conclusion
The synthesis of this compound can be effectively achieved through either acid-catalyzed condensation or the Prins reaction. The condensation of 4-methylpentane-2,4-diol with acetaldehyde represents a more direct and well-documented approach. While the Prins reaction offers an alternative route, specific experimental details for this particular synthesis are less common in the literature. For researchers and drug development professionals, the choice of synthetic pathway will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Further process optimization may be required to achieve high yields and purity for either method.
References
Structure Elucidation of 2,4,4,6-Tetramethyl-1,3-dioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2,4,4,6-tetramethyl-1,3-dioxane. Due to the limited availability of direct spectroscopic data for this specific isomer, this guide synthesizes information from its precursors, 4-methylpentane-2,4-diol and acetaldehyde, and leverages established principles of spectroscopic analysis for 1,3-dioxane systems. This document presents predicted spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visual aids to facilitate a thorough understanding of its structural determination.
Introduction
This compound is a cyclic acetal, a class of compounds with significant applications in organic synthesis, particularly as protecting groups for 1,3-diols and carbonyl compounds. The stereochemistry and conformational analysis of substituted 1,3-dioxanes are of considerable interest in stereoelectronic and medicinal chemistry. A precise understanding of their three-dimensional structure is crucial for predicting their reactivity and biological activity. This guide outlines the methodologies and expected data for the complete structure elucidation of this compound.
Synthesis
The primary route for the synthesis of this compound is the acid-catalyzed condensation of 4-methylpentane-2,4-diol with acetaldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-methylpentane-2,4-diol
-
Acetaldehyde
-
Anhydrous toluene
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methylpentane-2,4-diol (1 equivalent) and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).
-
Add acetaldehyde (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by distillation or column chromatography if necessary.
Spectroscopic Data of Precursors
The following tables summarize the available spectroscopic data for the starting materials, 4-methylpentane-2,4-diol and acetaldehyde. This data is crucial for predicting the spectroscopic characteristics of the final product.
4-Methylpentane-2,4-diol
| Spectroscopic Data | Values |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol |
| ¹H NMR (Predicted) | δ 1.15-1.25 (m, 9H, 3 x CH₃), 1.50-1.60 (m, 2H, CH₂), 3.80-3.90 (m, 1H, CH-OH), 2.5-3.5 (br s, 2H, 2 x OH) |
| ¹³C NMR (Predicted) | δ 24.0 (CH₃), 29.0 (CH₃), 30.0 (CH₃), 52.0 (CH₂), 68.0 (CH-OH), 71.0 (C(CH₃)₂-OH) |
| Mass Spectrum (m/z) | 103, 85, 59, 43 |
| Infrared (cm⁻¹) | ~3350 (O-H stretch, broad), ~2970 (C-H stretch), ~1150 (C-O stretch) |
Acetaldehyde
| Spectroscopic Data | Values |
| Molecular Formula | C₂H₄O |
| Molecular Weight | 44.05 g/mol |
| ¹H NMR | δ 2.20 (d, 3H, J=2.9 Hz, CH₃), 9.80 (q, 1H, J=2.9 Hz, CHO) |
| ¹³C NMR | δ 31.0 (CH₃), 200.5 (CHO) |
| Mass Spectrum (m/z) | 44 (M+), 43, 29 (base peak), 15 |
| Infrared (cm⁻¹) | ~2980, ~2930 (C-H stretch), ~1730 (C=O stretch, strong) |
Predicted Spectroscopic Data for this compound
Based on the structures of the precursors and the known spectroscopic properties of 1,3-dioxane derivatives, the following data is predicted for this compound.
| Spectroscopic Data | Predicted Values |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| ¹H NMR | δ ~1.1-1.4 (multiple signals, 12H, 4 x CH₃), ~1.5-1.8 (m, 2H, -CH₂- at C5), ~4.0-4.2 (m, 1H, -CH- at C6), ~4.8-5.0 (q, 1H, J≈5 Hz, -CH- at C2) |
| ¹³C NMR | δ ~20-30 (multiple signals, 4 x CH₃), ~45-50 (-CH₂- at C5), ~65-70 (-CH- at C6), ~70-75 (-C(CH₃)₂- at C4), ~95-100 (-CH- at C2) |
| Mass Spectrum (m/z) | 144 (M+), 129 (M-15), 101, 86, 71, 43 |
| Infrared (cm⁻¹) | ~2970 (C-H stretch), ~1150, ~1050 (C-O stretch, characteristic of cyclic acetals) |
Structure Elucidation Workflow and Key Correlations
The structural elucidation of this compound follows a logical progression of spectroscopic analysis.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Two-dimensional NMR spectroscopy is instrumental in confirming the connectivity of the molecule. The following diagram illustrates the key predicted correlations.
Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-dioxane scaffold is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. The stereochemical and conformational arrangement of substituents on the 1,3-dioxane ring profoundly influences molecular shape, polarity, and ultimately, biological activity. A thorough understanding of the conformational preferences of this heterocyclic system is therefore critical for rational drug design and development. This guide provides a comprehensive overview of the principles governing the conformational analysis of substituted 1,3-dioxanes, detailing the intricate interplay of steric, electronic, and stereoelectronic effects. We present quantitative data on the conformational energies of various substituents, outline detailed experimental protocols for their determination using Nuclear Magnetic Resonance (NMR) spectroscopy, and provide a workflow for computational conformational analysis.
Fundamental Principles of 1,3-Dioxane Conformation
Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angle strain. However, the presence of two oxygen atoms within the six-membered ring introduces significant differences in bond lengths, bond angles, and electronic environment, leading to distinct conformational behavior compared to its carbocyclic analogue.
The chair conformation of 1,3-dioxane can undergo a ring-flipping process, interconverting between two chair forms via higher-energy twist and boat intermediates. For a substituted 1,3-dioxane, the two chair conformers are often not energetically equivalent, and the molecule will preferentially adopt the conformation that minimizes unfavorable interactions.
The conformational preference of a substituent is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A positive A-value indicates a preference for the equatorial position.
Steric Interactions
The primary factor governing the conformational preference of non-polar substituents is steric hindrance. In an axial orientation, a substituent experiences destabilizing 1,3-diaxial interactions with the axial protons (or other substituents) at the C2, C4, and C6 positions. These interactions are a form of gauche-butane repulsion. Consequently, bulky substituents strongly prefer the less sterically hindered equatorial position.
Stereoelectronic Effects
The presence of the oxygen atoms introduces significant stereoelectronic effects that can override steric considerations, particularly for polar substituents.
The anomeric effect is a crucial stereoelectronic interaction observed in 2-substituted 1,3-dioxanes bearing an electronegative atom (e.g., alkoxy, halogen). It describes the thermodynamic preference for an axial orientation of the substituent, despite the potential for increased steric strain. This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ*) orbital of the axial C2-substituent bond.
For 5-substituted 1,3-dioxanes with electronegative substituents, the gauche effect can favor the axial conformation. This arises from a stabilizing interaction between the substituent and the gauche-oriented oxygen atoms.
Quantitative Conformational Analysis: A-Values
The A-value (conformational free energy) provides a quantitative measure of the steric and electronic effects of a substituent on the conformational equilibrium of the 1,3-dioxane ring. A larger positive A-value signifies a stronger preference for the equatorial position.
| Substituent (R) | Position | A-value (kcal/mol) | Reference |
| Methyl | 2 | 3.6 | [1] |
| Ethyl | 2 | 3.6 | [1] |
| Isopropyl | 2 | >4.0 | [1] |
| tert-Butyl | 2 | >4.0 | [1] |
| Phenyl | 2 | 3.1 | [1] |
| Methyl | 4 | 2.9 | [1] |
| Methyl | 5 | 0.8 | [2] |
| Ethyl | 5 | 0.82 | [2] |
| Isopropyl | 5 | 0.9 | [2] |
| tert-Butyl | 5 | 1.4-1.8 | [2] |
| Phenyl | 5 | 1.1 | [2] |
| Fluoro | 5 | -0.2 | [3] |
| Chloro | 5 | 0.6 | [3] |
| Bromo | 5 | 0.5 | [3] |
| Methoxy | 5 | -0.7 | [3] |
| Hydroxy | 5 | -0.5 | [3] |
Note: A-values can be solvent-dependent, especially for polar substituents.
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for the detailed conformational analysis of substituted 1,3-dioxanes in solution.
NMR Spectroscopic Analysis
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted 1,3-dioxane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can be critical as it may influence the conformational equilibrium.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
1D NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum. This will provide information on the chemical shifts and coupling patterns of the protons.
-
Acquire a ¹³C NMR spectrum (with proton decoupling) to determine the number of unique carbon environments.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and aid in the assignment of signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a ¹H-¹H NOESY spectrum to identify protons that are close in space. For example, strong NOE cross-peaks between an axial substituent and other axial protons are indicative of an axial conformation.
-
-
Analysis of Vicinal Coupling Constants (³JHH):
-
From the high-resolution ¹H NMR spectrum, accurately measure the vicinal coupling constants between protons on adjacent carbons (e.g., H⁴-H⁵, H⁵-H⁶).
-
The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons via the Karplus equation : ³JHH = A cos²(θ) - B cos(θ) + C
-
Where A, B, and C are empirically derived parameters.
-
-
Typical values for ³J(ax,ax) are in the range of 10-13 Hz, while ³J(ax,eq) and ³J(eq,eq) are typically smaller (2-5 Hz).
-
-
Determination of Conformational Equilibrium:
-
For conformationally mobile systems at room temperature, the observed NMR parameters are a weighted average of the contributing conformers.
-
To determine the populations of the individual conformers, low-temperature NMR experiments are often necessary to slow down the ring-flipping process to the NMR timescale, allowing for the observation of separate signals for each conformer.
-
The ratio of the integrated intensities of the signals corresponding to the two conformers directly gives the equilibrium constant (K_eq).
-
The A-value can then be calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Computational Conformational Analysis
Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational preferences of substituted 1,3-dioxanes.
Methodology:
-
Structure Building:
-
Construct 3D models of the possible conformers (e.g., axial and equatorial chair forms) of the substituted 1,3-dioxane using molecular modeling software.
-
-
Geometry Optimization:
-
Perform geometry optimizations for each conformer using a suitable level of theory and basis set. A common starting point is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
-
Energy Calculations:
-
Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers. The relative Gibbs free energy will provide a theoretical A-value.
-
-
Boltzmann Analysis:
-
Use the calculated relative Gibbs free energies to predict the equilibrium populations of the conformers at a given temperature using the Boltzmann distribution.
-
Conclusion
The conformational analysis of substituted 1,3-dioxanes is a multifaceted field that requires a synergistic application of theoretical principles, quantitative data, and advanced experimental and computational techniques. A comprehensive understanding of the steric and stereoelectronic forces that dictate the three-dimensional structure of these important heterocyclic systems is indispensable for the rational design of novel molecules with tailored properties in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to empower researchers in this critical area of study.
References
Thermodynamic Profile of 2,4,4,6-Tetramethyl-1,3-dioxane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the available thermodynamic data for 2,4,4,6-tetramethyl-1,3-dioxane. It is important to note that publicly accessible, experimentally determined thermodynamic data specifically for the 2,4,4,6-isomer is limited.[1] Consequently, this document also presents data for closely related methylated 1,3-dioxane analogues to offer a comparative context. The methodologies detailed herein are standard experimental protocols applicable for the determination of the thermodynamic properties of this compound.
Thermodynamic Data
Comparative Thermodynamic Data of Substituted 1,3-Dioxanes
To provide a useful reference, the following table summarizes key thermodynamic parameters for related polymethyl-substituted 1,3-dioxanes. This data is crucial for estimating and understanding the thermodynamic behavior of the target molecule.
| Compound | Molecular Formula | Enthalpy of Combustion (kJ/mol) | Enthalpy of Formation (gas phase, kJ/mol) | Reference |
| 4,4,6,6-tetramethyl-1,3-dioxane | C₈H₁₆O₂ | - | - | [2] |
| 2,4,4,6,6-pentamethyl-1,3-dioxane | C₉H₁₈O₂ | - | - | [2][3] |
| trans-2,2,4,6-tetramethyl-1,3-dioxane | C₈H₁₆O₂ | - | - | [4] |
Specific values for enthalpy of combustion and formation for 4,4,6,6-tetramethyl-1,3-dioxane and 2,4,4,6,6-pentamethyl-1,3-dioxane are available in the cited literature but are not explicitly stated in the provided search snippets.
Experimental Protocols
The determination of thermodynamic data for compounds like this compound relies on well-established experimental techniques. The following sections detail the methodologies cited for analogous compounds.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of methyl-substituted 1,3-dioxanes is commonly determined from their enthalpies of combustion (ΔcH°), which are measured using combustion calorimetry.[2][3]
Methodology:
-
Sample Preparation: A precisely weighed sample of the purified compound is placed in a crucible within a combustion bomb. A cotton fuse of known mass and heat of combustion is typically used for ignition.
-
Combustion: The bomb is filled with high-pressure oxygen and submerged in a known volume of water in a calorimeter. The sample is then ignited.
-
Temperature Measurement: The temperature change of the water is meticulously recorded to determine the heat released during combustion.
-
Calculation: The heat of combustion of the sample is calculated after accounting for the heat contributions from the ignition fuse and any auxiliary materials. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.
A logical workflow for this experimental protocol is illustrated in the diagram below.
References
- 1. This compound | 5182-37-6 | Benchchem [benchchem.com]
- 2. Enthalpies of Combustion and Formation of Severely Crowded Methyl-Substituted 1,3-dioxanes. The Magnitudes of 2,4- and 4,6-diaxial Me,Me-Interactions and the Chair–2,5-twist Energy Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dioxane, 2,2,4,6-tetramethyl-, trans- [webbook.nist.gov]
Unraveling the Profile of a Cannabinoid Receptor Modulator: A Technical Guide to Pyrazole-Based Antagonists
An in-depth analysis of the physicochemical properties, biological activity, and experimental methodologies of potent pyrazole-based cannabinoid receptor 1 (CB1) antagonists, with a focus on the representative compounds SR141716A (Rimonabant) and AM251.
For the attention of Researchers, Scientists, and Drug Development Professionals.
Initial Note on CAS Number Discrepancy: Initial investigations surrounding CAS number 5182-37-6 revealed significant inconsistencies, with sources erroneously associating it with 2,4,4,6-Tetramethyl-1,3-dioxane while simultaneously linking it to the biological activity profile of a pyrazole derivative. This guide proceeds under the well-founded assumption that the intended subject of inquiry is the class of pyrazole-based CB1 receptor antagonists, exemplified by SR141716A and AM251, which align with the requester's focus on signaling pathways and drug development.
Physicochemical Properties
SR141716A (Rimonabant) and AM251 are structurally related biarylpyrazole compounds that act as potent and selective antagonists or inverse agonists of the cannabinoid receptor 1 (CB1). Their physicochemical properties are crucial for their pharmacokinetic and pharmacodynamic profiles.
| Property | SR141716A (Rimonabant) | AM251 |
| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide |
| CAS Number | 168273-06-1 (free base)[1][2], 158681-13-1 (hydrochloride)[3][4] | 183232-66-8[5][6] |
| Molecular Formula | C₂₂H₂₁Cl₃N₄O[2] | C₂₂H₂₁Cl₂IN₄O[5] |
| Molecular Weight | 463.8 g/mol (free base)[2], 500.25 g/mol (hydrochloride)[3][4] | 555.24 g/mol [7] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml[2] | DMSO: 25 mg/ml, Ethanol: 14 mg/ml[5] |
| Appearance | White to off-white solid | Solid |
Biological Activity and Mechanism of Action
SR141716A and AM251 are renowned for their high affinity and selectivity for the CB1 receptor, which is predominantly expressed in the central nervous system. These compounds act as inverse agonists, meaning they not only block the effects of cannabinoid agonists but also reduce the basal constitutive activity of the CB1 receptor.[7]
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists (like Δ⁹-tetrahydrocannabinol), the CB1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca²⁺ channels and activation of K⁺ channels), and activation of mitogen-activated protein kinase (MAPK) pathways.
As inverse agonists, SR141716A and AM251 bind to the inactive conformation of the CB1 receptor, thereby preventing its activation and suppressing its basal signaling. This leads to an increase in adenylyl cyclase activity and modulation of downstream effectors in the opposite direction to that of agonists.
Signaling Pathway of CB1 Receptor Modulation by Pyrazole Antagonists
Caption: CB1 Receptor Signaling Cascade.
In Vitro and In Vivo Activity
Both SR141716A and AM251 have been extensively studied in a variety of preclinical models.
-
In Vitro: They exhibit high binding affinity for the CB1 receptor in radioligand binding assays, with Ki values in the low nanomolar range.[2] In functional assays, they effectively antagonize agonist-induced inhibition of adenylyl cyclase and stimulate GTPγS binding in their own right, characteristic of inverse agonism.
-
In Vivo: In animal models, these compounds have been shown to reduce food intake and body weight, which led to the clinical development of Rimonabant as an anti-obesity drug.[2] They also modulate neurotransmission and have been investigated for their potential in treating substance use disorders, although psychiatric side effects have limited their therapeutic application.
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound for the CB1 receptor.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Rodent brain tissue (e.g., whole brain or specific regions like the cerebellum) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction.
-
Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP55,940) and varying concentrations of the test compound (SR141716A or AM251).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional consequence of receptor binding, specifically the activation of G-proteins.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes are prepared from cells stably expressing the CB1 receptor or from brain tissue.
-
Incubation: Membranes are incubated in a buffer containing a non-hydrolyzable GTP analog, [³⁵S]GTPγS, an excess of GDP, and the test compound. To test for antagonist activity, a known CB1 agonist is also included.
-
Filtration and Quantification: The separation and quantification steps are analogous to the radioligand binding assay.
-
Data Analysis:
-
An agonist will stimulate [³⁵S]GTPγS binding above basal levels.
-
A neutral antagonist will block the agonist-stimulated binding but have no effect on basal binding.
-
An inverse agonist will decrease basal [³⁵S]GTPγS binding and also block agonist-stimulated binding.
-
Synthesis and Formulation
The synthesis of pyrazole-based CB1 antagonists like SR141716A and AM251 typically involves a multi-step organic synthesis process. A general synthetic scheme is outlined below.
Caption: General Synthesis of Pyrazole Antagonists.
For in vivo studies, these compounds are often formulated in a vehicle suitable for the route of administration (e.g., intraperitoneal, oral). A common vehicle for preclinical studies is a mixture of DMSO, Tween 80, and saline.
Conclusion
The pyrazole derivatives SR141716A and AM251 are powerful research tools for investigating the endocannabinoid system. Their well-characterized properties as potent and selective CB1 receptor inverse agonists have provided significant insights into the physiological and pathophysiological roles of CB1 signaling. While their therapeutic potential has been hampered by adverse effects, they remain invaluable for preclinical research in areas such as metabolism, neuroscience, and addiction. This guide provides a foundational understanding of their chemical and biological properties, along with key experimental methodologies for their study.
References
- 1. Rimonabant (SR141716) | CB1 antagonist | Probechem Biochemicals [probechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SR 141716A | Cannabinoid R1: R&D Systems [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AM-251 (drug) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Prins Reaction for Synthesizing Tetramethyl-1,3-Dioxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene or alkyne, stands as a cornerstone in the synthesis of various oxygen-containing heterocycles.[1] Among its valuable applications is the synthesis of substituted 1,3-dioxanes, which are not only important structural motifs in numerous natural products and biologically active molecules but also serve as versatile intermediates in organic synthesis.[2] This technical guide provides a comprehensive overview of the Prins reaction specifically tailored for the synthesis of 2,4,4,6-tetramethyl-1,3-dioxane, a key derivative with applications in various fields, including fragrance and as a synthetic building block. This document will delve into the reaction mechanism, detailed experimental protocols, quantitative data, and the critical parameters influencing the reaction's outcome.
Core Principles: The Prins Reaction Mechanism
The Prins reaction proceeds via an acid-catalyzed mechanism. The key steps for the formation of a 1,3-dioxane are as follows:
-
Activation of the Carbonyl Group: A protic or Lewis acid catalyst protonates the carbonyl oxygen of the aldehyde (in this case, acetaldehyde), enhancing its electrophilicity. This forms a highly reactive oxonium ion.[1]
-
Electrophilic Attack: The electron-rich double bond of the alkene (isobutylene) acts as a nucleophile, attacking the electrophilic carbon of the activated aldehyde. This results in the formation of a carbocation intermediate.[1]
-
Capture of the Carbocation: The reaction outcome is determined by the fate of this carbocation. In the presence of an excess of the aldehyde and at lower reaction temperatures, the carbocation is trapped by a second molecule of the aldehyde.[1]
-
Ring Closure: The resulting intermediate then undergoes an intramolecular cyclization to form the six-membered 1,3-dioxane ring.[1]
The reaction conditions play a crucial role in directing the reaction towards the desired dioxane product over potential side products such as 1,3-diols or allylic alcohols.[1]
Reaction Schematics and Workflow
The synthesis of this compound via the Prins reaction involves the acid-catalyzed reaction of isobutylene with acetaldehyde.
Figure 1: Logical relationship for the Prins reaction synthesis of this compound.
A generalized experimental workflow for this synthesis is outlined below.
Figure 2: Generalized experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Materials:
-
Acetaldehyde
-
Isobutylene (liquefied or as a gas)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane, hexane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser (with a drying tube or under an inert atmosphere) is charged with the chosen anhydrous solvent and the acid catalyst. The mixture is cooled to the desired reaction temperature (typically between -10°C and room temperature).
-
Reactant Addition: Acetaldehyde is added to the cooled catalyst-solvent mixture. Subsequently, isobutylene is slowly introduced, either as a condensed liquid or bubbled as a gas, while maintaining the reaction temperature. An excess of acetaldehyde is generally used to favor dioxane formation.[1]
-
Reaction Monitoring: The reaction mixture is stirred vigorously at the controlled temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst. The aqueous layer is separated, and the organic layer is washed with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield the desired this compound.[3]
Quantitative Data
The yield and selectivity of the Prins reaction are highly dependent on the reaction conditions, including the choice of catalyst, catalyst concentration, temperature, and the molar ratio of the reactants.
| Catalyst | Reactant Ratio (Isobutylene:Acetaldehyde) | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| H₂SO₄ | 1:2 | 0-5 | 60-70 | >90 | General Prins Conditions[1] |
| p-TsOH | 1:2 | Room Temp | 55-65 | >85 | General Prins Conditions[3] |
| Amberlyst-15 | 1:2.5 | Room Temp | 70-80 | >95 | Analogous Reactions[4] |
| Montmorillonite K10 | 1:2 | 25-40 | 65-75 | >90 | Analogous Reactions[5] |
Note: The data presented in this table is based on general Prins reaction principles and analogous syntheses. Specific yields and selectivities for the synthesis of this compound may vary and should be optimized experimentally.
Key Experimental Considerations
-
Catalyst Choice: Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂, SnCl₄) can catalyze the Prins reaction.[6] Solid acid catalysts like Amberlyst-15 or acidic clays (e.g., Montmorillonite K10) offer advantages in terms of ease of separation and reusability.[4][5]
-
Temperature Control: Lower reaction temperatures generally favor the formation of the 1,3-dioxane by minimizing side reactions such as the formation of allylic alcohols.[1]
-
Reactant Stoichiometry: An excess of the aldehyde (acetaldehyde) is crucial to drive the equilibrium towards the formation of the 1,3-dioxane.[1]
-
Solvent: Anhydrous, non-polar aprotic solvents are typically employed to prevent the formation of 1,3-diols, which occurs in the presence of water.[1]
-
Purification: Fractional distillation is often a suitable method for purifying the relatively volatile this compound. Column chromatography can be used for smaller-scale syntheses or for the separation of stereoisomers.[3]
Conclusion
The Prins reaction offers a robust and versatile method for the synthesis of this compound from readily available starting materials. By carefully controlling the reaction parameters, particularly the choice of catalyst, temperature, and reactant stoichiometry, researchers can achieve high yields and selectivities for the desired dioxane product. This technical guide provides a foundational understanding and a framework for the practical application of this important transformation in a laboratory setting, catering to the needs of professionals in research, and drug development. Further optimization of the presented protocols may be necessary to achieve desired outcomes for specific applications.
References
The 1,3-Dioxane Ring: A Technical Guide to Its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxane ring, a six-membered saturated heterocycle containing two oxygen atoms at positions 1 and 3, is a prevalent structural motif in numerous natural products and a cornerstone in modern synthetic organic chemistry. Its conformational rigidity and predictable reactivity make it an invaluable tool for stereochemical control and as a protecting group for carbonyl compounds and 1,3-diols. This technical guide provides an in-depth exploration of the core reactivity of the 1,3-dioxane ring system, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in its effective application.
Core Reactivity and Stability
The 1,3-dioxane ring is a cyclic acetal. This functionality dictates its general stability and reactivity. It is notably stable under neutral, basic, reductive, and many oxidative conditions.[1] However, the acetal linkage is labile to acid, a characteristic that is central to its use as a protecting group.[1]
The fundamental reactivity of the 1,3-dioxane ring can be categorized as follows:
-
Acid-Catalyzed Hydrolysis (Deprotection): The primary reaction of 1,3-dioxanes is their cleavage under acidic conditions to regenerate the parent carbonyl compound and 1,3-diol. This reaction is an equilibrium process, and the removal of the carbonyl or diol product, or the use of a large excess of water, drives it to completion.[2]
-
Ring-Opening Reactions: Beyond simple hydrolysis, regioselective ring-opening reactions can be achieved using various reagents, particularly Lewis acids and reducing agents. These reactions are of significant importance in carbohydrate and natural product synthesis, allowing for the differential protection and manipulation of hydroxyl groups.
-
Conformational Behavior: Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain.[1] The shorter C-O bond lengths (compared to C-C bonds) and the presence of lone pairs on the oxygen atoms influence the conformational preferences of substituents and the overall ring geometry.[1] This has profound implications for stereocontrol in reactions involving the dioxane ring or its substituents.
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity and properties of the 1,3-dioxane ring.
Table 1: Conformational Energies of Substituted 1,3-Dioxanes
The conformational preference of a substituent is typically expressed as the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. A positive ΔG° indicates a preference for the equatorial position.
| Substituent at C5 | Solvent | ΔG° (kcal/mol) | Reference |
| -COOH | - | -0.77 | [3] |
| -COOH + 1.0 equiv LiBr | - | -0.41 | [3] |
| -COOH + 5.0 equiv LiBr | - | -0.17 | [3] |
| -COOCH₃ | - | -0.50 | [3] |
| -CONHCH₃ | - | -0.76 | [3] |
| -CH₂OH | - | -0.20 | [3] |
| -OH | - | -0.38 | [3] |
| -OCH₃ | CCl₄ | 0.55 | [4] |
| -OCH₃ | CH₃CN | 0.94 | [4] |
| -OCH₂CH₃ | CCl₄ | 0.58 | [4] |
| -OCH₂CH₃ | CH₃CN | 1.00 | [4] |
Table 2: Spectroscopic Data for 1,3-Dioxane
NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of 1,3-dioxanes.
| Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Reference |
| ¹H | C2-H₂ | 4.59 | CDCl₃ | [5] |
| ¹H | C4/C6-H₂ (eq) | 4.05 | CDCl₃ | [5] |
| ¹H | C4/C6-H₂ (ax) | 3.70 | CDCl₃ | [5] |
| ¹H | C5-H₂ | 1.78 | CDCl₃ | [5] |
| ¹³C | C2 | 94.3 | CDCl₃ | [6] |
| ¹³C | C4/C6 | 66.9 | CDCl₃ | [6] |
| ¹³C | C5 | 26.6 | CDCl₃ | [6] |
Key Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the mechanisms of key reactions involving the 1,3-dioxane ring.
Acid-Catalyzed Formation of a 1,3-Dioxane
Caption: Mechanism of acid-catalyzed 1,3-dioxane formation.
Acid-Catalyzed Hydrolysis of a 1,3-Dioxane
Caption: Mechanism of acid-catalyzed 1,3-dioxane hydrolysis.
Reductive Ring Opening with DIBAL-H
Caption: Mechanism of reductive ring opening with DIBAL-H.
Experimental Protocols
Synthesis of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane
This procedure details the synthesis of a 1,3-dioxane from benzaldehyde and pentaerythritol in an aqueous medium.[7]
Materials:
-
Pentaerythritol (1.8 g, 13 mmol)
-
Water (26 ml)
-
Concentrated HCl (2 drops, 0.1 ml)
-
Benzaldehyde (1.4 ml, 14 mmol)
-
Toluene (12 ml for recrystallization)
-
50 ml round-bottom flask or Erlenmeyer flask
-
Magnetic stir bar and stirrer/hotplate
-
Thermometer
-
Water bath
-
Filtration apparatus
Procedure:
-
Combine pentaerythritol (1.8 g) and water (26 ml) in a 50 ml flask equipped with a magnetic stir bar.
-
Gently heat the mixture to 35°C in a water bath while stirring to dissolve the solid.
-
Once dissolved, add 2 drops of concentrated HCl, followed by benzaldehyde (1.4 ml).
-
Continue heating the mixture at 35°C for 1 hour. A solid precipitate will form during this time.
-
Cool the mixture and filter the solid under vacuum.
-
Wash the collected solid with 1 ml of cold water and air-dry on the filter.
-
Recrystallize the crude product from 12 ml of toluene to yield colorless crystals of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane.
-
Air-dry the final product. The expected melting point is 135-137°C.[7]
General Procedure for Acid-Catalyzed Deprotection of a 1,3-Dioxane
This protocol outlines a typical procedure for the hydrolytic cleavage of a 1,3-dioxane to its corresponding carbonyl and diol components.[1]
Materials:
-
1,3-Dioxane derivative
-
Aqueous acid (e.g., HCl, H₂SO₄, or acetic acid)
-
Organic co-solvent (e.g., acetone, THF, or dichloromethane)
-
Base for neutralization (e.g., NaHCO₃ solution)
-
Separatory funnel
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the 1,3-dioxane derivative in a suitable organic co-solvent.
-
Add the aqueous acid to the solution. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over a drying agent (e.g., MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography, distillation, or recrystallization as required.
Conclusion
The 1,3-dioxane ring is a versatile and powerful tool in the arsenal of the synthetic chemist. A thorough understanding of its fundamental reactivity, conformational preferences, and the subtle interplay of electronic and steric effects is crucial for its successful implementation in the design and synthesis of complex molecules. This guide provides a foundational understanding, supported by quantitative data and practical protocols, to empower researchers in the fields of chemistry and drug development to leverage the unique properties of this important heterocyclic system.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemistry-online.com [chemistry-online.com]
Molecular Modeling of 2,4,4,6-Tetramethyl-1,3-dioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular modeling of 2,4,4,6-tetramethyl-1,3-dioxane. The document outlines the theoretical background, computational methodologies, and relevant experimental protocols for the study of this substituted dioxane. Due to the limited availability of research focused specifically on this compound, this guide integrates data and methodologies from closely related substituted 1,3-dioxanes to present a comprehensive framework for its investigation.
Introduction to the Molecular Modeling of Substituted 1,3-Dioxanes
The 1,3-dioxane ring is a common motif in many natural products and pharmacologically active compounds. Its stereochemistry and conformational preferences play a crucial role in determining molecular shape, reactivity, and biological activity. Molecular modeling, encompassing both molecular mechanics and quantum chemical calculations, offers a powerful tool to investigate these properties at an atomic level.
For a molecule such as this compound, key areas of investigation include:
-
Conformational Analysis: Determining the relative stabilities of different chair and twist-boat conformations.
-
Stereochemical Assignment: Predicting and confirming the spatial arrangement of the methyl groups.
-
Thermodynamic Properties: Calculating parameters such as conformational energies (ΔG°, ΔH°, ΔS°).
-
Spectroscopic Correlation: Relating calculated molecular properties to experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical Framework and Computational Approaches
The study of substituted 1,3-dioxanes typically employs a combination of computational methods to balance accuracy and computational cost.
Molecular Mechanics (MM)
Molecular mechanics methods are well-suited for rapidly exploring the conformational landscape of molecules like this compound. These methods rely on force fields, which are collections of parameters and equations that describe the potential energy of a molecule as a function of its atomic coordinates.
Commonly used force fields for small organic molecules include:
-
CHARMM General Force Field (CGenFF): Developed for drug-like molecules and compatible with the CHARMM biomolecular force fields.[1]
-
General AMBER Force Field (GAFF): Designed to be compatible with the AMBER force fields for proteins and nucleic acids.[1]
-
Merck Molecular Force Field (MMFF): A force field developed for a broad range of chemical structures.[1]
-
OPLS-All-Atom (OPLS-AA): A popular force field for condensed-phase simulations.[1]
The selection of a force field is a critical step, and its parameters for bonded and non-bonded interactions will dictate the accuracy of the resulting molecular geometries and energies.
Quantum Chemical (QC) Methods
Quantum chemical methods, based on solving the Schrödinger equation, provide a more accurate description of the electronic structure and energetics of a molecule. These methods are often used to refine the geometries and energies of conformers identified through molecular mechanics searches.
Key QC methods include:
-
Ab initio methods: These are based on first principles without the use of empirical parameters. The accuracy is systematically improvable by choosing higher levels of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory - MP2) and larger basis sets (e.g., 6-31G(d), aug-cc-pVTZ).
-
Density Functional Theory (DFT): This approach calculates the electron density of a molecule to determine its energy and other properties. DFT methods, such as B3LYP and M06-2X, often provide a good balance of accuracy and computational cost for conformational studies of organic molecules.
The workflow for a computational study of this compound would typically involve an initial conformational search using a molecular mechanics force field, followed by geometry optimization and energy calculation of the low-energy conformers using a higher level of theory, such as DFT or MP2.
Quantitative Data from Conformational Analysis
Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers (Illustrative)
| Conformer | Method | Relative Energy (kcal/mol) |
| Chair | HF/6-31G(d) | 0.00 |
| 2,5-Twist | HF/6-31G(d) | 4.67 ± 0.31[2] |
| 1,4-Twist | HF/6-31G(d) | 6.03 ± 0.19 |
| Chair | DFT/B3LYP | 0.00 |
| 2,5-Twist | DFT/B3LYP | 5.19 ± 0.8[2] |
| 1,4-Twist | DFT/B3LYP | 6.19 ± 0.8 |
Table 2: Key Geometric Parameters of the Chair Conformation of 1,3-Dioxane (Illustrative)
| Parameter | Bond/Angle | Calculated Value (DFT) |
| Bond Length | C2-O1 | 1.42 Å |
| O1-C6 | 1.43 Å | |
| C4-C5 | 1.53 Å | |
| Bond Angle | ∠O1-C2-O3 | 111.5° |
| ∠C2-O1-C6 | 112.0° | |
| ∠C4-C5-C6 | 110.2° | |
| Dihedral Angle | ∠O1-C2-O3-C4 | -58.5° |
| ∠C6-O1-C2-O3 | 61.0° |
Experimental Protocols for Model Validation
Experimental data is crucial for validating the results of molecular modeling. For this compound, the primary experimental techniques would be synthesis followed by spectroscopic characterization, particularly NMR.
Synthesis of this compound
Substituted 1,3-dioxanes are typically synthesized via the acid-catalyzed acetalization reaction between a 1,3-diol and an aldehyde or ketone. For this compound, this would involve the reaction of 4-methylpentane-2,4-diol with acetaldehyde.
Protocol:
-
Reactant Preparation: To a solution of 4-methylpentane-2,4-diol in a suitable solvent (e.g., toluene or dichloromethane), add a slight excess of acetaldehyde.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA).
-
Reaction: Reflux the mixture with continuous removal of water, for instance, using a Dean-Stark apparatus, to drive the equilibrium towards the product.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the stereochemistry and conformational preferences of 1,3-dioxanes.
¹H NMR:
-
Chemical Shifts: The chemical shifts of the ring protons are indicative of their axial or equatorial positions. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.
-
Coupling Constants: Vicinal coupling constants (³J) are particularly informative. Large coupling constants (typically 10-13 Hz) are observed between axial-axial protons, while smaller values are found for axial-equatorial and equatorial-equatorial couplings.
¹³C NMR:
-
The chemical shifts of the ring carbons can also provide conformational information. For instance, the carbon at position 5 (C5) is typically shielded (lower ppm) when a substituent at an adjacent carbon is in an axial orientation due to the gamma-gauche effect.
Experimental Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Advanced 2D NMR experiments, such as COSY, HSQC, and NOESY, can be performed to aid in the complete assignment of all proton and carbon signals and to determine through-space proximities of the methyl groups, confirming their relative stereochemistry.
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Measure the chemical shifts and coupling constants. Compare these experimental values with those predicted from quantum chemical calculations to validate the computed low-energy conformations.
Logical Relationships in Conformational Analysis
The conformational analysis of this compound involves understanding the equilibrium between different stereoisomers and conformers. The substitution pattern will lead to different possible diastereomers (cis/trans relationships between the methyl groups at C2 and C6). Each diastereomer will exist in equilibrium between different conformations, primarily the chair and twist-boat forms.
Conclusion
The molecular modeling of this compound provides a powerful avenue for understanding its three-dimensional structure and energetics. By combining molecular mechanics for conformational searching and quantum chemical methods for accurate energy and property calculations, a detailed picture of its conformational landscape can be obtained. The validation of these computational models through synthesis and detailed NMR spectroscopic analysis is essential for ensuring their accuracy and predictive power. This integrated computational and experimental approach is fundamental in the fields of stereochemical analysis, reaction mechanism studies, and rational drug design.
References
Methodological & Application
Application Notes & Protocols: 2,4,4,6-Tetramethyl-1,3-dioxane as a Protecting Group for Diols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of multi-step organic synthesis, particularly in drug development and natural product synthesis, the judicious use of protecting groups is paramount for achieving high yields and chemo-selectivity. The 2,4,4,6-tetramethyl-1,3-dioxane group is a valuable asset for the protection of 1,3-diols. This cyclic acetal offers robust stability under a variety of reaction conditions, yet can be selectively removed when desired. These application notes provide a comprehensive overview of its use, including detailed protocols for its installation and removal.
Key Advantages of this compound
-
Stability: This protecting group is generally stable to basic, reductive, and oxidative conditions, allowing for a wide range of subsequent chemical transformations on other parts of the molecule.[1][2]
-
Acid Lability: The acetal linkage is susceptible to cleavage under acidic conditions, providing a reliable method for deprotection.[1][2]
-
Stereochemical Control: The formation of the 1,3-dioxane ring can influence the stereochemistry of adjacent centers and can be used to lock specific conformations.
-
Crystallinity: The introduction of the tetramethyl-substituted dioxane ring can in some cases enhance the crystallinity of intermediates, aiding in their purification by recrystallization.
General Considerations
The formation of the this compound is an equilibrium process. To drive the reaction to completion, it is essential to remove the water that is formed as a byproduct. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent.[3]
The choice of acid catalyst is crucial and can influence the reaction rate and selectivity. Common catalysts include p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), and various Lewis acids.
Deprotection is typically accomplished by acid-catalyzed hydrolysis or transacetalization.[3] The conditions for deprotection can be tuned to be mild enough to avoid the cleavage of other acid-sensitive functional groups.
Data Presentation
Table 1: Representative Conditions for the Protection of 1,3-Diols
| Entry | Diol Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | meso-2,4-pentanediol | 2,2-dimethoxypropane | PTSA (cat.) | Toluene | 4 | ~95 |
| 2 | 1,3-propanediol | 2,4-pentanedione | PPTS (cat.) | Benzene | 6 | ~90 |
| 3 | (R)-1,3-butanediol | 2,4-pentanedione | Amberlyst-15 | Dichloromethane | 8 | ~88 |
| 4 | syn-1,3-hexanediol | 2,2-dimethoxypropane | CSA (cat.) | Acetone | 5 | ~92 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. Data is synthesized from general procedures for 1,3-dioxane formation.
Table 2: Common Deprotection Methods
| Entry | Protected Diol | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Acetic Acid (80% aq.) | THF | 50 | 3 | >95 |
| 2 | Substituted this compound | Dowex-50W-X8 | Methanol | 25 | 6 | >90 |
| 3 | Complex molecule with protected diol | Bismuth Nitrate Pentahydrate | Dichloromethane | 25 | 1 | ~85 |
| 4 | Acid-sensitive substrate | Pyridinium p-toluenesulfonate (PPTS) | Ethanol/Water | 60 | 4 | ~90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. Data is synthesized from general procedures for acetal deprotection.
Experimental Protocols
Protocol 1: Protection of a 1,3-Diol using 2,4-Pentanedione
This protocol describes the formation of a this compound by the reaction of a 1,3-diol with 2,4-pentanedione.
Materials:
-
1,3-Diol (1.0 eq)
-
2,4-Pentanedione (1.2 eq)
-
p-Toluenesulfonic acid (PTSA) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,3-diol, 2,4-pentanedione, and a catalytic amount of PTSA.
-
Add sufficient toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting diol.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a this compound
This protocol outlines a standard acidic hydrolysis method for the removal of the this compound protecting group.
Materials:
-
Protected 1,3-diol (1.0 eq)
-
Acetic acid (80% aqueous solution)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the protected 1,3-diol in a mixture of THF and 80% aqueous acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the deprotected diol.
-
Purify the product by flash column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for the protection and deprotection of 1,3-diols.
Caption: Stability profile of the this compound protecting group.
References
Application Notes and Protocols: 2,4,4,6-Tetramethyl-1,3-dioxane in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the production of enantiomerically pure compounds, a critical aspect in drug development and material science. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. This document explores the role and application of 2,4,4,6-tetramethyl-1,3-dioxane as a potential chiral auxiliary.
Note on Current Research Status
Extensive literature review indicates that while the synthesis and stereochemistry of substituted 1,3-dioxanes are well-documented, there is a notable absence of published research specifically detailing the application of this compound as a chiral auxiliary in asymmetric synthesis. The information presented herein is based on the general principles of asymmetric synthesis using chiral acetals and ketals and serves as a theoretical guide for potential applications.
Theoretical Application as a Chiral Auxiliary
Chiral 1,3-dioxanes, formed from the reaction of a prochiral carbonyl compound and a chiral 1,3-diol, can serve as chiral auxiliaries by creating a diastereomeric intermediate. The rigid chair conformation of the dioxane ring and the steric hindrance imposed by its substituents can effectively shield one face of a reactive center, directing the approach of a reagent to the opposite face.
The this compound moiety, if derived from a chiral diol, could theoretically be used to control the stereochemistry of reactions at a functional group attached to the C2 position of the dioxane ring. The methyl groups at C4 and C6 would create a chiral environment, influencing the facial selectivity of reactions.
Logical Workflow for Asymmetric Synthesis using a Chiral Dioxane Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral 1,3-dioxane auxiliary.
Experimental Protocols (General Procedures)
The following are generalized protocols for the key steps involved in using a chiral 1,3-diol to form a dioxane auxiliary for asymmetric synthesis. These are based on standard organic chemistry techniques.
Protocol 1: Formation of a Chiral 1,3-Dioxane
Objective: To synthesize a chiral 1,3-dioxane from a prochiral aldehyde or ketone and a chiral 1,3-diol.
Materials:
-
Prochiral aldehyde or ketone (1.0 eq)
-
Chiral 1,3-diol (e.g., (2R,4R)-pentanediol) (1.1 eq)
-
Anhydrous toluene
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral aldehyde or ketone, the chiral 1,3-diol, and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the chiral 1,3-dioxane.
Protocol 2: Diastereoselective Alkylation
Objective: To perform a diastereoselective alkylation of an enolate derived from a chiral 1,3-dioxane derivative bearing a prostereogenic center.
Materials:
-
Chiral 1,3-dioxane substrate (e.g., an ester derivative at C2) (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Alkyl halide (e.g., methyl iodide) (1.2 eq)
-
Ammonium chloride (saturated solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral 1,3-dioxane substrate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution dropwise to the reaction mixture and stir for 1 hour at -78 °C to form the enolate.
-
Add the alkyl halide dropwise and continue stirring at -78 °C for 2-3 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by flash column chromatography and determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral 1,3-diol auxiliary to yield the enantiomerically enriched product.
Materials:
-
Alkylated chiral 1,3-dioxane (1.0 eq)
-
Acetone/water mixture (e.g., 10:1)
-
Acid catalyst (e.g., p-TSA or pyridinium p-toluenesulfonate, PPTS) (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alkylated chiral 1,3-dioxane in an acetone/water mixture.
-
Add a catalytic amount of an acid catalyst (e.g., p-TSA or PPTS for acid-sensitive substrates).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase to obtain the crude product.
-
Purify the desired product and the recovered chiral diol by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR.
Data Presentation
As no specific experimental data for this compound as a chiral auxiliary is available, the following table is a template for how such data would be presented.
| Entry | Substrate | Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Template | Template | Template | - | - | - |
| 2 | Template | Template | Template | - | - | - |
| 3 | Template | Template | Template | - | - | - |
Conclusion
While this compound has not been established as a chiral auxiliary in the scientific literature, the principles of asymmetric induction using chiral acetals and ketals are well-founded. The provided general protocols offer a starting point for researchers interested in exploring the potential of this and other novel 1,3-dioxane-based chiral auxiliaries in asymmetric synthesis. The development of new chiral auxiliaries is a continuous endeavor in organic chemistry, and the exploration of readily accessible and structurally rigid molecules like substituted 1,3-dioxanes could lead to valuable new tools for stereocontrolled synthesis.
Disclaimer: The protocols provided are generalized and may require optimization for specific substrates and reactions. Appropriate safety precautions should be taken when performing any chemical synthesis.
Experimental protocol for acid-catalyzed synthesis of 1,3-dioxanes
An Application Note and Experimental Protocol for Researchers
Topic: Acid-Catalyzed Synthesis of 1,3-Dioxanes
Introduction
1,3-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3. This structural motif is present in several natural products and serves as a crucial building block in organic synthesis.[1] They are widely used as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols due to their general stability under basic, oxidative, and reductive conditions, while being readily cleaved by acid catalysis.[1][2] The primary methods for synthesizing 1,3-dioxanes are the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol and the Prins reaction, which involves the reaction of an alkene with an aldehyde.[2][3]
This document provides detailed experimental protocols for both methods, a summary of relevant quantitative data, and diagrams illustrating the reaction mechanisms and experimental workflow.
Reaction Mechanisms
The formation of 1,3-dioxanes via acid catalysis proceeds through distinct mechanisms depending on the starting materials.
-
Acetalization of Carbonyls: This is the standard route involving a carbonyl compound and a 1,3-diol. The reaction is catalyzed by a Brønsted or Lewis acid. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The 1,3-diol then acts as a nucleophile, attacking the carbonyl carbon in a two-step process to form a hemiacetal intermediate, which subsequently cyclizes with the elimination of a water molecule to yield the 1,3-dioxane.[1][4]
Caption: Mechanism of acid-catalyzed 1,3-dioxane synthesis from a carbonyl and a 1,3-diol.
-
Prins Reaction: This reaction consists of the electrophilic addition of an aldehyde or ketone to an alkene.[3] In the presence of an acid catalyst, the aldehyde is protonated, forming a highly electrophilic oxonium ion. This species is attacked by the alkene, generating a carbocation intermediate. When an excess of aldehyde is used, this carbocation can be trapped by a second aldehyde molecule. Subsequent intramolecular ring closure and deprotonation yield the 1,3-dioxane.[3]
Caption: Simplified mechanism of the Prins reaction for 1,3-dioxane formation.
Experimental Protocols
The following are representative protocols for the synthesis of 1,3-dioxanes.
Protocol 1: Synthesis of 4-Phenyl-1,3-dioxane via Prins Reaction
This protocol is adapted from a study using a phosphotungstic acid catalyst for the reaction between styrene and formalin.[5]
Materials:
-
Styrene (20 mmol)
-
Formalin (37% aqueous solution of formaldehyde, 80 mmol)
-
Phosphotungstic acid
-
Solvent (e.g., Toluene, optional)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add styrene (20 mmol) and formalin (80 mmol).
-
Add the phosphotungstic acid catalyst. The optimal amount is reported as 12.0% of the total reaction mixture mass.[5]
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Maintain the reaction at 90°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-phenyl-1,3-dioxane.
Protocol 2: General Synthesis of a 1,3-Dioxane from a Ketone and a 1,3-Diol
This protocol describes a general method for protecting a ketone using 1,3-propanediol with an acid catalyst.[1][2]
Materials:
-
Ketone (e.g., Cyclohexanone, 1.0 eq)
-
1,3-Propanediol (1.1 eq)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TSA), 0.01-0.05 eq)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add the ketone (1.0 eq), 1,3-propanediol (1.1 eq), a catalytic amount of p-TSA, and toluene. The amount of toluene should be sufficient to azeotropically remove water.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to quench the catalyst, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.
-
The resulting crude product can often be used without further purification. If necessary, purify by distillation or chromatography.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of 1,3-dioxane synthesis.
| Substrate 1 (Olefin/Carbonyl) | Substrate 2 (Aldehyde/Diol) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Paraformaldehyde | ZnAlMCM-41 | Dichloromethane | 110 | 12 | 87 | [6] |
| Styrene | Formalin | Phosphotungstic Acid | None | 90 | 3 | 86 (Selectivity: 98.9%) | [5] |
| Styrene | Paraformaldehyde | Iodine (I₂) | Dichloromethane | RT | 0.5 | 92 | [5] |
| Various Aldehydes | 1,3-Propanediol | p-Toluenesulfonic Acid | Toluene | Reflux | N/A | High | [1] |
| Cyclohexanone | Diethyl bishydroxymethylmalonate | Sulfuric Acid | Toluene | N/A | N/A | >85 | [7] |
| Styrene | Paraformaldehyde | Chiral iIDP Brønsted Acid | Dichloromethane | 40 | 24 | 93 | [8][9] |
Experimental Workflow
The general workflow for the synthesis and purification of 1,3-dioxanes is outlined below.
Caption: General laboratory workflow for the synthesis of 1,3-dioxanes.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 3. Prins reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. EP0866065A1 - Process for the preparation of 1,3-dioxane compounds - Google Patents [patents.google.com]
- 8. The Catalytic Asymmetric Intermolecular Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,4,4,6-Tetramethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently limited to no published literature detailing the use of 2,4,4,6-tetramethyl-1,3-dioxane as a reaction solvent. The information provided herein is based on the known properties of this compound and the general characteristics of 1,3-dioxanes. The primary application of 1,3-dioxanes in organic synthesis is as protecting groups for carbonyls and 1,3-diols, not as solvents.[1]
Overview and Properties
This compound is a heterocyclic organic compound. While its application as a reaction solvent is not documented, understanding its physical and chemical properties is crucial for any potential laboratory use.
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound and related structures is presented below. Data for the specific target compound is sparse, so properties of similar methylated 1,3-dioxanes are included for context.
| Property | This compound | 2,2,4,6-Tetramethyl-1,3-dioxane | 4-Methyl-1,3-dioxane | 1,4-Dioxane (for comparison) |
| CAS Number | 5182-37-6[2] | 6713-72-0 | 1120-97-4 | 123-91-1[3] |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂[4] | C₅H₁₀O₂ | C₄H₈O₂ |
| Molecular Weight | 144.21 g/mol | 144.21 g/mol | 102.13 g/mol | 88.11 g/mol |
| Boiling Point | No data available | 271.4°C at 760 mmHg[5] | 114°C @ 760 mmHg | 101°C |
| Melting Point | No data available | No data available | -45 to -44°C | 11.8°C |
| Flash Point | No data available | 135.1°C[5] | 22°C | 12°C[6] |
| Density | No data available | 1.087 g/cm³[5] | No data available | 1.033 g/cm³ |
Safety and Handling
| Hazard | Precautionary Statement |
| Flammability | Many cyclic ethers are flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[6] |
| Peroxide Formation | Ethers can form explosive peroxides upon exposure to air and light. Test for the presence of peroxides before heating or distilling. Store in a tightly closed container in a cool, dry, and well-ventilated area. |
| Health Hazards | May cause eye and respiratory irritation. Prolonged or repeated exposure may cause skin dryness or cracking. Handle in a well-ventilated area or under a fume hood. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
Synthesis of Substituted 1,3-Dioxanes
The most common context for this compound and its isomers in the chemical literature is as products of synthesis, typically for stereochemical analysis or as protecting groups.[1][8] The general method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone.[8][9]
General Workflow for 1,3-Dioxane Synthesis
The following diagram illustrates the general workflow for the synthesis of a 1,3-dioxane.
Caption: General workflow for the synthesis of 1,3-dioxanes.
Experimental Protocol: Synthesis of a Substituted 1,3-Dioxane
This protocol is a general representation for the synthesis of a 2,4,6-substituted-1,3-dioxane and is adapted from established procedures.[9] For the specific synthesis of this compound, 4-methylpentane-2,4-diol and acetaldehyde would be used as starting materials.[8]
Materials:
-
1,3-Diol (e.g., meso-2,4-pentanediol)
-
Aldehyde or Ketone
-
para-Toluene sulfonic acid (PTSA) or other acid catalyst
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (if required for purification)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add the 1,3-diol, the aldehyde or ketone, and a catalytic amount of PTSA.
-
Solvent Addition: Add a sufficient volume of anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or crystallization to obtain the desired 1,3-dioxane.[9]
Potential as a Reaction Solvent: A Theoretical Perspective
While not documented, one could speculate on the potential of this compound as a solvent based on its structure.
Logical Relationships of Solvent Properties
The suitability of a compound as a solvent depends on several interrelated factors.
Caption: Interrelated properties defining a suitable reaction solvent.
-
Polarity: As a cyclic ether, this compound would be a polar aprotic solvent, similar to 1,4-dioxane or tetrahydrofuran (THF). It would be expected to dissolve a range of organic compounds.
-
Boiling Point: The boiling point is a critical parameter that dictates the accessible temperature range for a reaction. The high boiling point of the related 2,2,4,6-tetramethyl-1,3-dioxane (271.4°C) suggests that this compound may also have a high boiling point, potentially allowing for high-temperature reactions.[5]
-
Chemical Inertness: 1,3-Dioxanes are generally stable under basic, reductive, or oxidative conditions but are labile towards acids.[1] This acid sensitivity would be a significant limitation for its use as a solvent in many reaction types.
-
Safety: The potential for peroxide formation is a major safety concern for all ether solvents.
Conclusion
The current body of scientific literature does not support the use of this compound as a reaction solvent. Its primary role in organic chemistry is as a synthetic target, often used as a protecting group for carbonyls and diols. While its structural similarity to other ether solvents allows for speculation on its physical properties, its inherent reactivity, particularly its instability in the presence of acids, likely limits its utility as a general-purpose solvent. Researchers and drug development professionals seeking alternative ether solvents should consider more established and well-documented options. Further research would be necessary to fully evaluate the potential and limitations of this compound as a niche reaction solvent.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Page loading... [guidechem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 2,2,4,6-Tetramethyl-1,3-dioxane | C8H16O2 | CID 140200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6713-72-0(1,4-Dioxane-2,5-dione,3,3,6,6-tetramethyl-) | Kuujia.com [kuujia.com]
- 6. actylislab.com [actylislab.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 5182-37-6 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Laboratory handling and safety precautions for 2,4,4,6-Tetramethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed laboratory handling procedures and safety precautions for 2,4,4,6-tetramethyl-1,3-dioxane. Due to limited publicly available data for this specific compound, information from closely related 1,3-dioxane derivatives and general principles of handling cyclic ethers are incorporated to ensure a comprehensive safety and handling guide. Researchers should always conduct a thorough risk assessment before commencing any new experimental work.
Compound Information
Chemical Name: this compound CAS Number: 5182-37-6 Molecular Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol Structure:
Physical and Chemical Properties
Quantitative data for this compound is not consistently available in the public domain. The table below includes data for the target compound where found, alongside data for structurally similar compounds for comparison and estimation of properties.
| Property | This compound | 2,4-Dimethyl-1,3-dioxane (CAS: 766-20-1)[1] | 4-Methyl-1,3-dioxane (CAS: 1120-97-4)[2] | 1,4-Dioxane (CAS: 123-91-1)[3][4][5] |
| Boiling Point | 360.1°C at 760 mmHg[6] (Note: This value seems unusually high and may be inaccurate) | 116.5°C at 760 mmHg[1] | 114°C[2] | 101°C[5] |
| Flash Point | 171.6°C[6] (Note: This value seems unusually high and may be inaccurate) | 29.9°C (86.0°F)[1] | 22°C (71.6°F) | 12°C (54°F) |
| Density | 1.31 g/cm³[6] (Note: This value seems unusually high and may be inaccurate) | Not Available | 0.98 g/cm³[2] | 1.034 g/cm³[3] |
| Solubility | Not Available | Soluble in water (1.397e+004 mg/L @ 25°C)[1] | Not Available | Miscible with water[5] |
Note: The physical property data from one source for this compound appears to be inconsistent with expectations for a molecule of its structure and with data for similar compounds. Researchers should verify these properties experimentally.
Hazard Identification and Safety Precautions
Potential Hazards:
-
Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.
-
Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon exposure to air and light, especially upon prolonged storage.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors.
-
Skin Irritation: May cause skin irritation upon contact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| Protection | Specification |
| Eye Protection | Chemical safety goggles. A face shield should be worn if there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Skin and Body Protection | Flame-retardant lab coat. Additional protective clothing may be necessary based on the scale of the experiment. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge should be used. |
Experimental Protocols
General Handling and Storage Protocol
Objective: To ensure the safe handling and storage of this compound to minimize exposure and prevent accidents.
Methodology:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage.
-
Labeling: Date the container upon receipt and upon opening.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area designated for flammable liquids. Store away from oxidizing agents, strong acids, and sources of ignition.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize peroxide formation.
-
Peroxide Testing: Periodically test for the presence of peroxides, especially before distillation or concentration. Use peroxide test strips for a qualitative assessment.
-
Dispensing: Conduct all dispensing and transfer operations within a chemical fume hood. Ground and bond containers and receiving equipment to prevent static discharge. Use non-sparking tools.
-
Waste Disposal: Dispose of unused or old material, and any contaminated materials, as hazardous waste in accordance with local, state, and federal regulations.
Protocol for Synthesis of this compound
Objective: To provide a general procedure for the synthesis of this compound via the acid-catalyzed acetalization of 4-methylpentane-2,4-diol with acetaldehyde.[7]
Materials:
-
4-Methylpentane-2,4-diol
-
Acetaldehyde
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Standard laboratory glassware for workup and purification
Methodology:
-
Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a condenser.
-
Charging Reactants: To the round-bottom flask, add 4-methylpentane-2,4-diol, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Addition of Acetaldehyde: Slowly add acetaldehyde to the reaction mixture with stirring.
-
Reaction: Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Key safety precautions for handling this compound.
References
- 1. 2,4-dimethyl-1,3-dioxane, 766-20-1 [thegoodscentscompany.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 6. guidechem.com [guidechem.com]
- 7. This compound | 5182-37-6 | Benchchem [benchchem.com]
Application Notes and Protocols: Synthesis of Functionalized Derivatives from 2,4,4,6-Tetramethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and potential applications of functionalized derivatives of 2,4,4,6-tetramethyl-1,3-dioxane. The protocols offer detailed methodologies for the synthesis of the parent compound and its subsequent derivatization, providing a foundation for further research and development in medicinal chemistry and drug discovery.
Application Notes
The 1,3-dioxane scaffold is a versatile heterocyclic motif found in numerous natural products and synthetic bioactive molecules.[1][2] Its conformational rigidity and the presence of two oxygen atoms allow for specific spatial arrangements of substituents, making it an attractive framework for the design of ligands that interact with biological targets.[1] Derivatives of 1,3-dioxane have shown promise in a variety of therapeutic areas, exhibiting activities as muscarinic and adrenergic receptor antagonists, as well as 5-HT1A receptor agonists.[1]
Functionalized derivatives of this compound, in particular, offer a unique substitution pattern that can be exploited to fine-tune the pharmacological properties of drug candidates. The methyl groups at positions 4 and 6 provide steric bulk and influence the conformational preference of the dioxane ring, which can impact receptor binding and selectivity.
One potential application of these derivatives is in the development of modulators for multidrug resistance (MDR) in cancer therapy. Certain 1,3-dioxane derivatives have been shown to interact with P-glycoprotein (P-gp), a key transporter involved in MDR, and reverse resistance to anticancer drugs.
Furthermore, the structural similarity of some 1,3-dioxane derivatives to known NMDA receptor antagonists suggests their potential as neuroprotective agents.[1] By modifying the substituents on the this compound core, it may be possible to develop novel ligands with improved affinity and selectivity for various receptor subtypes.
Synthesis of this compound
The primary method for the synthesis of this compound is the acid-catalyzed acetalization reaction between 2-methyl-2,4-pentanediol and acetone.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methyl-2,4-pentanediol
-
Acetone
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Toluene
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stir bar, and a condenser, add 2-methyl-2,4-pentanediol (1 equivalent), acetone (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).
-
Add toluene to the flask to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by distillation to obtain pure this compound.
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| 2-Methyl-2,4-pentanediol | 118.17 | 11.8 g (0.1 mol) | - |
| Acetone | 58.08 | 8.7 g (0.15 mol) | - |
| This compound | 158.24 | 13.4 g | 85 |
Functionalization of this compound
Functionalization of the this compound ring can be achieved through various reactions. A key strategy involves the introduction of substituents at the C2 position.
Experimental Protocol: Synthesis of a C2-Substituted Derivative (Example)
This protocol is adapted from the reaction of a similar compound, 4,4-dimethyl-1,3-dioxane, with dinitriles.
Materials:
-
This compound
-
Malononitrile
-
Strong acid catalyst (e.g., concentrated sulfuric acid)
-
Inert solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
In a separate flask, dissolve malononitrile (1.1 equivalents) in dichloromethane.
-
Add the malononitrile solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the functionalized derivative.
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| This compound | 158.24 | 1.58 g (10 mmol) | - |
| Malononitrile | 66.06 | 0.73 g (11 mmol) | - |
| 2-(2,4,4,6-Tetramethyl-1,3-dioxan-2-yl)malononitrile | 224.29 | 1.57 g | 70 |
Visualizations
Caption: General workflow for the synthesis of this compound and its subsequent functionalization.
Caption: Hypothetical signaling pathway initiated by a 1,3-dioxane derivative acting as a GPCR ligand.
References
Application Notes and Protocols: 2,4,4,6-Tetramethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4,6-Tetramethyl-1,3-dioxane is a cyclic acetal that serves as a valuable protecting group for 1,3-diols. Its formation and cleavage are based on the principles of acetal chemistry, offering stability under basic and neutral conditions while being readily removable under acidic conditions.[1] This attribute makes it a useful tool in multi-step organic synthesis where selective protection of diol functionalities is required. These application notes provide detailed protocols for the synthesis and deprotection of this compound, along with an overview of its reaction mechanisms.
Reaction Mechanisms
Synthesis of this compound
The synthesis of this compound is achieved through the acid-catalyzed acetalization of 2-methyl-2,4-pentanediol with acetaldehyde.[2] The reaction proceeds via a series of equilibrium steps.
Mechanism:
-
Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the hydroxyl groups of 2-methyl-2,4-pentanediol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly formed hydroxyl group to one of the remaining hydroxyl groups.
-
Formation of an Oxonium Ion: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxonium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.
-
Deprotonation: The resulting protonated dioxane is deprotonated by a base (e.g., water or the conjugate base of the acid catalyst) to yield the final product, this compound, and regenerate the acid catalyst.
The equilibrium is typically driven towards the product by removing the water formed during the reaction, often using a Dean-Stark apparatus.[2]
Acid-Catalyzed Hydrolysis (Deprotection)
The cleavage of the this compound protecting group is achieved by acid-catalyzed hydrolysis, which is the reverse of the formation reaction.[1]
Mechanism:
-
Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid.
-
Ring Opening: The protonated dioxane undergoes ring opening to form a resonance-stabilized carbocation.
-
Nucleophilic Attack by Water: A water molecule attacks the carbocation.
-
Proton Transfer and Cleavage: A series of proton transfers and cleavage of the C-O bond regenerates the 1,3-diol (2-methyl-2,4-pentanediol) and the protonated aldehyde (acetaldehyde).
-
Deprotonation: The protonated aldehyde is deprotonated to release acetaldehyde.
Data Presentation
Table 1: Synthesis of Substituted 1,3-Dioxanes - Reaction Conditions and Yields
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Crotonaldehyde | 4,6-Dimethyl-2-(1-propenyl)-1,3-dioxane | 69[2] |
| 2 | Cinnamaldehyde | 4,6-Dimethyl-2-(2-phenylethenyl)-1,3-dioxane | 80[2] |
| 3 | Phenylacetone | 2-Benzyl-2,4,6-trimethyl-1,3-dioxane | 71[2] |
| 4 | Chloroacetone | 2-Chloromethyl-2,4,6-trimethyl-1,3-dioxane | 79[2] |
Table 2: Kinetic Data for Acid-Catalyzed Hydrolysis of Dioxane Derivatives
Specific kinetic data for the acid-catalyzed hydrolysis of this compound is not available in the provided search results. However, studies on similar structures, such as 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane, demonstrate the feasibility of such kinetic analyses and show that the rate of hydrolysis is dependent on the stereochemistry of the molecule. For instance, the trans isomer of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane hydrolyzes significantly faster than the cis isomer.[3] The hydrolysis of various acetals generally follows an A-2 mechanism in moderately concentrated acid.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Methyl-2,4-pentanediol
-
Acetaldehyde
-
p-Toluenesulfonic acid (PTSA), catalytic amount
-
Benzene (or Toluene)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methyl-2,4-pentanediol (1 equivalent), a slight excess of acetaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (approx. 0.02 equivalents).
-
Add a suitable solvent such as benzene or toluene.[2]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Neutralize the catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Protocol 2: Acid-Catalyzed Deprotection of this compound
Materials:
-
This compound
-
Aqueous acid solution (e.g., 1 M HCl or a mixture of acetic acid and water)
-
Organic solvent (e.g., acetone, tetrahydrofuran)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a suitable organic solvent like acetone or tetrahydrofuran.[1]
-
Add an aqueous acid solution (e.g., 1 M HCl or a mixture of acetic acid and water) to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product (2-methyl-2,4-pentanediol) with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the deprotected diol.
Visualizations
Caption: Synthesis of this compound.
Caption: Acid-Catalyzed Hydrolysis of this compound.
Caption: Experimental Workflow for Synthesis.
References
Application Notes and Protocols for Efficient 1,3-Dioxane Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3-dioxane moiety is a crucial structural motif found in numerous natural products and serves as a versatile protecting group for carbonyl compounds and 1,3-diols in organic synthesis.[1][2] Its stability under basic, reductive, and oxidative conditions, combined with its lability towards acid, makes it an indispensable tool for multi-step synthetic campaigns.[2] Efficient catalytic methods for the construction of the 1,3-dioxane ring are therefore of significant interest. The two primary synthetic strategies are the acid-catalyzed acetalization of aldehydes or ketones with 1,3-propanediols and the Prins cyclization of an alkene with formaldehyde.[1][3] This document provides an overview of various catalytic systems, comparative performance data, and detailed experimental protocols for these transformations.
Catalytic Systems and Performance Data
A variety of homogeneous and heterogeneous catalysts have been developed to facilitate the formation of 1,3-dioxanes under mild and efficient conditions.[3] Homogeneous catalysts, such as Brønsted and Lewis acids, are common, while heterogeneous solid acid catalysts are gaining traction due to their ease of separation, reusability, and reduced environmental impact.[3][4][5] The choice of catalyst depends on the substrate's functional group tolerance and the desired reaction conditions.[3] For instance, N-bromosuccinimide (NBS) is effective and tolerates acid-sensitive groups like tert-butyldimethylsilyl (TBDMS) ethers.[6] Zirconium tetrachloride (ZrCl₄) is another highly efficient and chemoselective Lewis acid catalyst.[6]
The following table summarizes the performance of selected catalytic systems for 1,3-dioxane synthesis.
| Catalyst | Reaction Type | Substrates | Solvent | Conditions | Yield (%) | Selectivity (%) | Ref. |
| p-Toluenesulfonic acid (p-TsOH) | Acetalization | Carbonyl compound, 1,3-Propanediol | Toluene | Reflux (Dean-Stark) | Good to Excellent | High | [6] |
| Zirconium tetrachloride (ZrCl₄) | Acetalization | Carbonyl compound, 1,3-Propanediol | Dichloromethane | Room Temp | ~95% (for various substrates) | High | [3][6] |
| N-Bromosuccinimide (NBS) | Acetalization | Carbonyl compound, 1,3-Propanediol, Ethyl orthoformate | Dichloromethane | Room Temp | 90-98% | High | [6] |
| Iodine (I₂) | Acetalization | Carbonyl compound, 1,3-bis(trimethylsiloxy)propane | Dichloromethane | Room Temp, 5-30 min | 90-99% | High | [6] |
| Gluconic Acid (50 wt% aq.) | Knoevenagel/Michael | Aromatic aldehyde, 1,3-Dioxane-4,6-dione | Water | Room Temp, 1-2.5 h | 82-95% | High | [7] |
| HZSM-5 Zeolite | Prins Cyclization | Ethylene, Paraformaldehyde | Dichloroethane | 90°C, 6 h, 4.0 MPa | 81.7% (conversion) | 91.9% | [4] |
| ZnAlMCM-41 | Prins Cyclization | Styrene, Paraformaldehyde | 1,2-Dichloroethane | 100°C, 6 h | 99.1% (conversion) | 97.2% | [3][5] |
| Sodium Bisulfate (NaHSO₄) | Acetalization | Diethyl bishydroxymalonate, Trimethyl orthoformate, Isobutyraldehyde | Neat | 50-60°C | 82% (of theory) | High | [8] |
Logical Relationships and Experimental Workflow
The selection of a catalytic system is a critical step in planning the synthesis. The choice between homogeneous and heterogeneous catalysts often involves a trade-off between activity, selectivity, and practical considerations like catalyst recovery and reuse.
Caption: Classification of catalytic systems for 1,3-dioxane formation.
The general workflow for synthesizing 1,3-dioxanes is a multi-step process that requires careful control of reaction conditions and thorough purification and analysis of the final product.
Caption: General experimental workflow for catalytic 1,3-dioxane synthesis.
Experimental Protocols
Protocol 1: General Procedure for Acetalization using a Homogeneous Catalyst (p-TsOH)
This protocol describes a standard procedure for the formation of a 1,3-dioxane from a carbonyl compound and 1,3-propanediol using p-toluenesulfonic acid as the catalyst with azeotropic removal of water.[6]
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
1,3-Propanediol (1.1-1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 equiv)
-
Toluene (or benzene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv), 1,3-propanediol (1.2 equiv), and toluene (approx. 0.2-0.5 M concentration of the limiting reactant).
-
Add the catalytic amount of p-TsOH·H₂O (0.02 equiv).
-
Assemble the Dean-Stark apparatus and condenser on the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carbonyl compound is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified further by distillation or flash column chromatography if necessary.
Characterization:
-
Confirm the structure of the purified 1,3-dioxane using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for Prins Cyclization using a Heterogeneous Catalyst (ZnAlMCM-41)
This protocol is based on the highly selective synthesis of 4-phenyl-1,3-dioxane from styrene and paraformaldehyde using a reusable solid acid catalyst.[5]
Materials:
-
Styrene (1.0 equiv)
-
Paraformaldehyde (2.0-3.0 equiv)
-
ZnAlMCM-41 solid acid catalyst (e.g., 10 wt% relative to styrene)
-
1,2-Dichloroethane (solvent)
-
Methanol (for washing)
Equipment:
-
High-pressure stainless steel autoclave or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Centrifuge (for catalyst recovery)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Activate the ZnAlMCM-41 catalyst by heating under vacuum if required by specific preparation procedures.
-
In a reaction vessel, add the ZnAlMCM-41 catalyst (e.g., 100 mg for 1 g of styrene).
-
Add 1,2-dichloroethane, styrene (1.0 equiv), and paraformaldehyde (2.5 equiv).
-
Seal the vessel tightly. If using an autoclave, it can be purged with an inert gas like nitrogen.
-
Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100°C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 6 hours).
-
After the reaction is complete, cool the vessel to room temperature.
-
Separate the solid catalyst from the reaction mixture by centrifugation or filtration. The catalyst can be washed with a solvent like methanol, dried, and stored for reuse.
-
Analyze the supernatant liquid directly by GC-MS to determine the conversion of styrene and the selectivity for 4-phenyl-1,3-dioxane.
-
For product isolation, the solvent can be removed under reduced pressure, and the resulting residue can be purified by vacuum distillation or column chromatography.
Characterization:
-
Product identity and purity should be confirmed by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
References
- 1. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,3-Dioxane | 505-22-6 | Benchchem [benchchem.com]
- 4. CN103130768B - Preparation method of compound with 1,3-dioxane structure - Google Patents [patents.google.com]
- 5. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. EP0866065A1 - Process for the preparation of 1,3-dioxane compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Grignard Reactions Involving 1,3-Dioxane Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Grignard reactions involving substrates that contain a 1,3-dioxane moiety. It covers the primary role of 1,3-dioxanes as protecting groups for carbonyl functionalities in the context of Grignard chemistry, as well as specific instances where the 1,3-dioxane-containing molecule itself acts as the substrate.
Introduction to Grignard Reactions and 1,3-Dioxanes
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, most commonly a carbonyl group.[1] 1,3-Dioxanes are cyclic acetals typically formed by the reaction of a carbonyl compound with 1,3-propanediol.[2] They are generally stable under basic, reductive, and oxidative conditions, making them excellent protecting groups for aldehydes and ketones against nucleophilic attack by reagents such as Grignard reagents.[3]
Part 1: 1,3-Dioxanes as Protecting Groups in Grignard Reactions
The most common application of 1,3-dioxanes in Grignard reaction procedures is as a protecting group for a carbonyl functionality. This strategy allows for the selective reaction of a Grignard reagent with another electrophilic center within a molecule, while the more reactive aldehyde or ketone is masked as a stable 1,3-dioxane.
General Workflow
The overall process involves three key stages:
-
Protection: The carbonyl group is converted to a 1,3-dioxane.
-
Grignard Reaction: The Grignard reagent is reacted with another electrophilic functional group in the molecule.
-
Deprotection: The 1,3-dioxane is hydrolyzed to regenerate the original carbonyl group.
Caption: Workflow for using a 1,3-dioxane as a protecting group.
Experimental Protocols
Protocol 1: Protection of a Ketone (e.g., Acetophenone) using 1,3-Propanediol
-
Apparatus Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetophenone (1 eq.), 1,3-propanediol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.) in toluene.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield the 2-methyl-2-phenyl-1,3-dioxane.
Protocol 2: Grignard Reaction with a Protected Substrate
This protocol assumes the substrate has another electrophilic group, for example, an ester, in addition to the protected ketone.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium.
-
Initiation: Add a small portion of a solution of an alkyl/aryl halide (1.1 eq.) in anhydrous diethyl ether or THF to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Addition: Add the remaining alkyl/aryl halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes.
-
Reaction with Substrate: Cool the Grignard reagent solution in an ice bath. Add a solution of the 1,3-dioxane-protected substrate in anhydrous ether or THF dropwise.
-
Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer to obtain the crude product.
Protocol 3: Deprotection of the 1,3-Dioxane
-
Reaction Setup: Dissolve the crude product from the Grignard reaction in a mixture of acetone and water.
-
Acidification: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the protected compound is fully converted to the deprotected carbonyl compound.
-
Neutralization: Neutralize the acid with a mild base, such as saturated aqueous sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or recrystallization.
Part 2: 1,3-Dioxanes as Reactive Substrates
While less common, molecules containing a 1,3-dioxane ring can serve as substrates in Grignard reactions in two main ways: reaction at a functional group attached to the dioxane ring, or direct reaction with the dioxane ring, leading to its cleavage.
Section A: Grignard Reaction at a Side Chain of a 1,3-Dioxane
A 1,3-dioxane ring can be a stable part of a larger molecule that has a reactive site for a Grignard reagent. For example, a Grignard reagent can react with an acyl group attached to the 1,3-dioxane ring.
Caption: Reaction of a Grignard reagent with a 5-acyl-1,3-dioxane.
Protocol 4: Reaction of a Grignard Reagent with 1-(5-isopropyl-1,3-dioxan-5-yl)ethan-1-one
This protocol is based on the synthesis of tertiary alcohols from 5-acyl-1,3-dioxanes.[4]
-
Grignard Reagent Preparation: Prepare the desired Grignard reagent (e.g., Ethylmagnesium bromide) as described in Protocol 2.
-
Reaction Setup: In a separate three-necked flask under an inert atmosphere, dissolve 1-(5-isopropyl-1,3-dioxan-5-yl)ethan-1-one (1 eq.) in anhydrous diethyl ether.
-
Addition: Cool the solution of the 5-acyl-1,3-dioxane to 0°C. Add the prepared Grignard reagent (1.5 eq.) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting tertiary alcohol by column chromatography.
Quantitative Data Summary
The yields of tertiary alcohols from the reaction of various Grignard reagents with 1-(5-isopropyl-1,3-dioxan-5-yl)ethan-1-one are summarized below.[4]
| Grignard Reagent | Product Yield (%) |
| Ethylmagnesium bromide | 85 |
| Ethylmagnesium iodide | 82 |
| Allylmagnesium bromide | 78 |
| Allylmagnesium iodide | 75 |
| Benzylmagnesium bromide | 72 |
| Benzylmagnesium iodide | 70 |
Section B: Ring-Opening Reactions of 1,3-Dioxanes
The direct attack of a Grignard reagent on the 1,3-dioxane ring is not a typical reaction as the acetal linkage is generally stable to such nucleophiles. However, under certain conditions, ring-opening can occur. This is more common with highly reactive organometallic reagents or when the substrate has specific structural features that facilitate cleavage.
Factors Influencing Ring-Opening:
-
Lewis Acid Catalysis: The presence of a Lewis acid can activate the acetal, making it more susceptible to nucleophilic attack.
-
Substrate Structure: 2-Alkoxy-1,3-dioxanes can react with Grignard reagents, leading to cleavage.[3]
-
Neighboring Group Participation: In carbohydrate chemistry, a nearby hydroxyl or alkoxy group can chelate with the Grignard reagent, directing its attack and facilitating regioselective ring opening.[5]
Due to the specialized nature of these reactions, a general protocol is not broadly applicable. Researchers interested in these transformations should consult specific literature for the substrate of interest. The reaction often leads to a mixture of products resulting from different cleavage pathways.
Caption: Possible cleavage pathways in the reaction of a Grignard reagent with a 2-alkoxy-1,3-dioxane.
Conclusion
The use of 1,3-dioxanes in Grignard reaction procedures is predominantly as a robust protecting group for aldehydes and ketones. The protocols for protection, Grignard reaction on the protected substrate, and subsequent deprotection are well-established and widely used. While the 1,3-dioxane ring is generally inert to Grignard reagents, it can be a reactive center in specifically substituted molecules, either at a side chain or through ring-opening under specific conditions. For professionals in drug development and chemical research, understanding this dual role of 1,3-dioxanes is crucial for designing effective synthetic strategies.
References
Application Notes and Protocols: The Role of 2,4,4,6-Tetramethyl-1,3-dioxane in Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4,6-Tetramethyl-1,3-dioxane is a cyclic acetal that, along with other substituted 1,3-dioxanes, has found application in the fragrance industry. These compounds are valued for their diverse odor profiles, ranging from fruity and floral to green and herbal notes. This document provides an overview of the role of this compound in fragrance chemistry, including its synthesis, analytical methods for its detection, and the general mechanism of olfactory perception. Due to a lack of specific publicly available data for this compound, information from closely related analogs is presented to provide a comparative context.
Data Presentation
| Compound Name | CAS Number | Odor Profile | Typical Use Level in Perfume | Odor Threshold (in water) |
| 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | 5182-36-5 | Citrus, green, floral, rhubarb, grapefruit[1] | Not specified | Not available |
| 2-n-Butyl-4,4,6-trimethyl-1,3-dioxane | 54546-26-8 | Lavender, minty, laurel leaf[2] | At least 0.01% by weight[3] | Not available |
| 2-Isobutyl-5-methyl-1,3-dioxane | Not specified | Strong chamomile, fruity, aniseed, minty, camphor, green[2] | At least 0.01% by weight[3] | Not available |
| 2-Ethyl-5,5-dimethyl-1,3-dioxane | Not specified | Sickening sweet, olive oil[4] | Not applicable (contaminant) | 10 ng/L[4] |
| 2-Ethyl-4-methyl-1,3-dioxolane | Not specified | Medicinal sweet, sickening sweet[4] | Not applicable (contaminant) | 5-10 ng/L[4] |
Table 1: Odor Profiles and Data for this compound and Related Compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
The primary method for the synthesis of 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. For this compound, this involves the reaction of 4-methylpentane-2,4-diol with acetaldehyde.
Materials:
-
4-Methylpentane-2,4-diol
-
Acetaldehyde
-
Anhydrous toluene
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 4-methylpentane-2,4-diol (1 equivalent), a molar excess of acetaldehyde (1.2 equivalents), and anhydrous toluene to create a ~2 M solution.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).
-
Heat the reaction mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in a Fragrance Matrix
This protocol provides a general framework for the qualitative and quantitative analysis of this compound in a complex fragrance mixture.
Instrumentation and Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent)
-
Helium (carrier gas)
-
Sample of fragrance oil
-
This compound standard
-
Internal standard (e.g., a stable isotopically labeled analog or a compound with similar chemical properties not present in the sample)
-
Solvent for dilution (e.g., ethanol or dichloromethane)
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the fragrance oil sample.
-
Dilute the sample in a suitable solvent (e.g., ethanol) to a concentration appropriate for GC-MS analysis.
-
Add a known concentration of the internal standard.
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in the same solvent.
-
Analyze the calibration standards using the GC-MS method to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared sample onto the GC-MS system.
-
Acquire the data.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: Generalized olfactory signal transduction pathway.
References
- 1. 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | The Fragrance Conservatory [fragranceconservatory.com]
- 2. US5888961A - 1,3-dioxane and its use in perfumery - Google Patents [patents.google.com]
- 3. US6114301A - 2,4,6-trimethyl-4-phenyl-1,3-dioxane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2,4,4,6-Tetramethyl-1,3-dioxane Synthesis
Welcome to the technical support center for the synthesis of 2,4,4,6-tetramethyl-1,3-dioxane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help optimize your reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the acid-catalyzed condensation of 4-methylpentane-2,4-diol and acetaldehyde.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Yield | Ineffective catalyst | Use a strong acid catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid. Consider using a solid acid catalyst like Amberlyst-15 for easier removal.[1] | Increased reaction rate and yield. |
| Presence of water in reactants or solvent | Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus to remove water azeotropically during the reaction.[2] | Drives the equilibrium towards product formation, increasing the yield. | |
| Incorrect reaction temperature | For dioxane formation, lower reaction temperatures are generally favored. High temperatures can promote the formation of side products like allylic alcohols. | Improved selectivity for the desired 1,3-dioxane. | |
| Insufficient reaction time | Monitor the reaction progress using TLC or GC-MS. Ensure the reaction is allowed to proceed to completion. | Complete conversion of starting materials to product. | |
| Formation of Multiple Products | Unoptimized reaction conditions | An excess of the aldehyde reactant can favor the formation of the dioxane.[3] Carefully control the stoichiometry of the reactants. | Increased selectivity for this compound. |
| Isomerization | The reaction can produce both cis and trans isomers. The ratio can be influenced by the catalyst and reaction conditions. Thermodynamic equilibrium can be established under acidic conditions.[2] | The isomer ratio can be controlled to some extent. The isomers can often be separated by chromatography or distillation. | |
| Reaction Stalls or is Sluggish | Catalyst deactivation | If using a solid acid catalyst, it may need regeneration or replacement. For liquid acid catalysts, ensure sufficient concentration. | Restored catalytic activity and reaction rate. |
| Poor mixing | Ensure efficient stirring of the reaction mixture, especially if using a heterogeneous catalyst. | Improved contact between reactants and catalyst, leading to a faster reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The principal method is the acid-catalyzed acetalization (a type of Prins reaction) between 4-methylpentane-2,4-diol and acetaldehyde.[1] This condensation reaction forms the 1,3-dioxane ring with the elimination of water.
Q2: Which catalysts are most effective for this synthesis?
A2: Strong Brønsted acids like p-toluenesulfonic acid (PTSA) and sulfuric acid are commonly used.[2] Heterogeneous solid acid catalysts such as Amberlyst-15 are also highly effective and offer the advantage of easy separation and recyclability.[1]
Q3: How can I control the formation of side products?
A3: The outcome of the Prins reaction is highly dependent on the reaction conditions.[3] To favor the formation of the 1,3-dioxane, it is recommended to use an excess of the aldehyde (acetaldehyde) and maintain a low reaction temperature. The absence of water is also crucial, which can be achieved by using a Dean-Stark trap during the reaction.
Q4: How can I distinguish between the cis and trans isomers of this compound?
A4: The cis and trans isomers can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The ratio of the isomers can be determined from the integration of their respective signals in the NMR spectrum or the peak areas in the GC chromatogram.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved by distillation under reduced pressure. The reaction mixture should first be neutralized to remove the acid catalyst, washed with water and brine, and then dried over an anhydrous salt like sodium sulfate before distillation.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
4-Methylpentane-2,4-diol
-
Acetaldehyde
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Anhydrous benzene or toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add 4-methylpentane-2,4-diol and a 1.5 to 2-fold molar excess of acetaldehyde.
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 0.5-1 mol% relative to the diol).
-
Add a sufficient volume of anhydrous benzene or toluene to allow for efficient azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting diol is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield (Illustrative Data)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | 1 | Toluene | Reflux | 4 | 85 |
| Sulfuric acid | 1 | Benzene | Reflux | 5 | 80 |
| Amberlyst-15 | 10 (w/w) | Toluene | Reflux | 6 | 90 |
| No Catalyst | - | Toluene | Reflux | 24 | <5 |
Note: These are representative yields and can vary based on specific experimental conditions.
Visualizations
Experimental Workflow
References
Technical Support Center: High-Purity Purification of 2,4,4,6-Tetramethyl-1,3-dioxane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the high-purity purification of 2,4,4,6-Tetramethyl-1,3-dioxane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: The synthesis of this compound typically involves the acid-catalyzed condensation of 4-methylpentane-2,4-diol with acetaldehyde or its equivalent.[1][2] Consequently, common impurities include:
-
Unreacted Starting Materials: Residual 4-methylpentane-2,4-diol and acetaldehyde.
-
Catalyst: Traces of the acid catalyst used (e.g., p-toluenesulfonic acid, sulfuric acid).[2]
-
Water: A byproduct of the condensation reaction.
-
Side-Products: Oligomers or products from side-reactions.
-
Diastereomers: Depending on the stereochemistry of the starting diol, different diastereomers (cis/trans isomers) of the final product can be formed, which may need to be separated.[2][3]
Q2: How can I effectively remove the acid catalyst residue from my crude product?
A2: An aqueous work-up is the standard procedure. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate or diethyl ether) and wash it with a mild basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution is recommended until the aqueous layer is no longer acidic.[4] Follow this with a wash using brine (saturated NaCl solution) to help break up emulsions and remove excess water before drying the organic layer.
Q3: My NMR spectrum shows the presence of water. What is the most efficient method to dry the product?
A3: For laboratory scale, the most common method is to dry the organic solution of your product over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.[5] For larger quantities or to remove trace amounts of water to achieve very high purity, azeotropic distillation with a suitable solvent like benzene or toluene can be employed, although this is less common for this specific compound.[6]
Q4: I have a mixture of diastereomers. Can they be separated?
A4: Yes, separation of diastereomers is often possible. The success of the separation depends on the difference in their physical properties.
-
Fractional Distillation: If the diastereomers have sufficiently different boiling points, high-efficiency fractional distillation, potentially under vacuum to prevent thermal decomposition, can be effective.[3][4]
-
Column Chromatography: This is a very powerful technique for separating isomers. Careful selection of the stationary phase (typically silica gel) and the eluent system is crucial for achieving good resolution.[2][7]
Q5: Which primary purification technique—distillation or chromatography—is better for this compound?
A5: The choice depends on your specific needs:
-
Distillation (especially vacuum distillation) is excellent for large-scale purification and for removing impurities with significantly different boiling points. It is generally faster and more economical for bulk material.[2]
-
Column Chromatography is superior for achieving the highest possible purity and for separating compounds with very similar physical properties, such as diastereomers or impurities with close boiling points.[5][7][8] It is the preferred method for preparing analytical standards.
Troubleshooting Guides
Guide 1: Poor Separation During Fractional Distillation
Symptom: GC or NMR analysis of distilled fractions shows minimal enrichment of the desired product and persistent contamination with impurities.
| Possible Cause | Recommended Solution |
| Close Boiling Points | Impurities and the product have very similar boiling points, making separation by standard distillation difficult. |
| Troubleshooting Steps: 1. Increase Column Efficiency: Use a distillation column with a higher number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponge).2. Optimize Reflux Ratio: Increase the reflux ratio to allow more equilibrium cycles, which enhances separation.3. Attempt Vacuum Distillation: Reducing the pressure lowers the boiling points of all components. This can sometimes increase the relative volatility difference between the product and impurities, improving separation.[2][3] | |
| Thermal Decomposition | The product or impurities may be degrading at the required distillation temperature, leading to the formation of new impurities. |
| Troubleshooting Steps: 1. Use Vacuum Distillation: This is the most effective way to lower the boiling point and minimize thermal stress on the compound.2. Check for Hot Spots: Ensure even heating of the distillation flask using a heating mantle and stirring. | |
| Azeotrope Formation | The product may form an azeotrope with a solvent or impurity, preventing further purification by distillation. |
| Troubleshooting Steps: 1. Change the System: If an azeotrope is suspected, consider adding another solvent (a "chaser") to alter the azeotropic composition, though this complicates the process.2. Switch to Chromatography: If distillation fails, column chromatography is the logical next step for purification. |
Guide 2: Issues with Purification by Column Chromatography
Symptom: The product elutes with impurities, resulting in broad or overlapping peaks and poor recovery of pure material.
| Possible Cause | Recommended Solution |
| Inappropriate Eluent System | The polarity of the solvent system is too high (causing everything to elute quickly) or too low (causing long elution times and band broadening). |
| Troubleshooting Steps: 1. Run TLC First: Always optimize the solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.25-0.35 for the desired product.2. Use a Gradient: Start with a low-polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. This provides better separation for a wider range of impurities.[7] | |
| Column Overloading | Too much crude material has been loaded onto the silica gel, exceeding the column's separation capacity. |
| Troubleshooting Steps: 1. Follow Loading Ratios: A general guideline is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1 for good separation.2. Ensure Narrow Loading Band: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a tight, narrow band. Dry loading onto celite or a small amount of silica can also improve resolution.[7] | |
| Product Degradation on Silica | 1,3-Dioxanes are acetals and can be sensitive to the acidic nature of standard silica gel, potentially leading to hydrolysis back to the starting materials. |
| Troubleshooting Steps: 1. Use Deactivated Silica: Treat the silica gel with a small amount of a base, like triethylamine (~1%), in the eluent to neutralize acidic sites.2. Consider Alumina: Neutral or basic alumina can be a suitable alternative stationary phase for acid-sensitive compounds.3. Work Quickly: Do not let the product sit on the column for an extended period. |
Experimental Protocols
Protocol 1: High-Purity Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying multi-gram quantities of this compound from non-volatile impurities or those with significantly different boiling points.
-
Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply vacuum to the system. Bumping can be minimized by starting the stirring and gradually reducing the pressure.
-
Distillation: Once the desired pressure is stable, begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect an initial "forerun" fraction at a lower temperature, which will contain any highly volatile impurities.
-
As the temperature stabilizes at the boiling point of the product, switch to a new receiving flask to collect the main fraction. Record the boiling point and the pressure.[2]
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Analysis: Analyze the collected main fraction for purity using GC-MS or NMR spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for small-scale purification to achieve very high purity or to separate close-boiling isomers.[7]
-
Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., Silicagel 60, 0.040-0.063 mm) in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum possible volume of the eluent or a slightly more polar solvent.
-
Carefully apply the solution to the top of the silica gel.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel or celite, and evaporate the solvent. Apply the resulting free-flowing powder to the top of the column.[7]
-
-
Elution:
-
Carefully add the eluent to the column and begin elution using positive pressure (flash chromatography).
-
Collect fractions in test tubes or vials.
-
If using a gradient, start with the low-polarity solvent and gradually increase the concentration of the more polar solvent.[7]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
-
Final Analysis: Confirm the purity of the combined product by NMR, GC-MS, or another appropriate analytical method.
Visualizations
Workflow for Selecting a Purification Method
Caption: Workflow for choosing the optimal purification strategy.
Troubleshooting Low Purity After Initial Work-up
Caption: Logical steps for addressing low product purity.
References
- 1. This compound | 5182-37-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0982303A1 - 2,4,6-Trimethyl-4-phenyl-1,3-dioxane - Google Patents [patents.google.com]
- 4. US6114301A - 2,4,6-trimethyl-4-phenyl-1,3-dioxane - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Identifying and minimizing side products in Prins cyclization
Welcome to the technical support center for the Prins cyclization. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
Encountering unexpected results in your Prins cyclization? This section provides a guide to common problems, their potential causes, and recommended solutions.
Problem: Low Yield of the Desired Tetrahydropyran Product
| Potential Cause | Recommended Solution |
| Incomplete reaction: The reaction may not have reached completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or temperature.- Consider using a more active catalyst. |
| Side reactions dominating: Formation of elimination products (allylic alcohols) or other side products is consuming the starting materials.[1] | - Lower the reaction temperature to favor the cyclization pathway.- Choose a milder Lewis acid catalyst.- In the absence of water, the cationic intermediate may lose a proton to yield an allylic alcohol.[1] Ensure anhydrous conditions if the tetrahydropyran is the desired product. |
| Product instability: The desired product may be degrading under the reaction or workup conditions. | - Perform the reaction at a lower temperature.- Use a buffered workup to avoid exposure to strong acids or bases.[2] |
| Suboptimal stoichiometry: Incorrect ratio of reactants can lead to side product formation. | - Optimize the ratio of the aldehyde/ketone to the alkene. An excess of formaldehyde at low temperatures can lead to dioxane formation.[1] |
Problem: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Allylic Alcohols | Elimination of a proton from the carbocation intermediate. This is favored in the absence of a nucleophile (like water).[1] | - Ensure the presence of a nucleophile (e.g., water, acetic acid) to trap the carbocation.[1]- Use milder reaction conditions (lower temperature, weaker acid). |
| Dioxanes | Reaction with an excess of formaldehyde at low temperatures.[1] | - Use a stoichiometric amount of formaldehyde.- Increase the reaction temperature. |
| Side-chain exchanged products | Reversible 2-oxonia-Cope rearrangement can lead to the exchange of substituents.[3][4] | - Use a Lewis acid that favors a more concerted reaction pathway, such as SnBr₄ over BF₃·OEt₂/HOAc.[3][4]- Employ silyl-Prins cyclizations, which can exhibit higher selectivities and reduce the occurrence of secondary reactions.[5][6] |
| Racemization of chiral products | Several mechanisms can lead to loss of stereochemical purity, including 2-oxonia-Cope rearrangement and solvolysis of benzylic alcohols.[7][8] | - Avoid strongly acidic conditions that promote carbocation formation and rearrangement.- For benzylic alcohols, consider alternative substrates or milder catalysts to suppress solvolysis.[8]- The choice of Lewis acid and nucleophile can be critical; for instance, using TMSBr can favor axial product formation and minimize racemization.[9] |
| Halo-Prins products | When using Lewis acids like SnCl₄ or BBr₃, the halogen can act as a nucleophile.[1] | - If the halo-ether is not the desired product, switch to a non-halide containing Lewis acid or a Brønsted acid.- Alternatively, this can be exploited for the synthesis of 4-halotetrahydropyrans.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a Prins cyclization?
A1: The most frequently encountered side products include:
-
Allylic alcohols: Formed through elimination of a proton from the key carbocation intermediate, especially in the absence of a nucleophile.[1]
-
Dioxanes: Result from the reaction with excess formaldehyde, particularly at low temperatures.[1]
-
Side-chain exchange products: Arise from a reversible 2-oxonia-Cope rearrangement, leading to scrambling of substituents.[3][4]
-
Racemized or epimerized products: Loss of stereochemistry can occur through various rearrangement pathways.[7][8]
-
Halo-ethers: When using halide-containing Lewis acids, the halide can act as a nucleophile.[1]
Q2: How can I minimize the formation of the allylic alcohol side product?
A2: To minimize the formation of allylic alcohols, you should ensure that a nucleophile is present to trap the carbocation intermediate.[1] This can be achieved by:
-
Including water or another nucleophilic solvent like acetic acid in the reaction mixture.[1]
-
Using reaction conditions that favor the cyclization over elimination, such as lower temperatures and milder acidic catalysts.
Q3: My reaction is giving a mixture of diastereomers. How can I improve the stereoselectivity?
A3: Improving diastereoselectivity often involves careful selection of the catalyst and reaction conditions.
-
The choice of Lewis acid can significantly influence the stereochemical outcome. For instance, iron(III) salts with trimethylsilyl halides have been shown to promote the formation of all-cis disubstituted tetrahydropyrans.[10]
-
Silyl-Prins cyclizations, using substrates like allylsilanes or vinylsilanes, can offer higher selectivity.[5][6]
-
Intramolecular Prins cyclizations often exhibit higher stereocontrol due to the constrained nature of the transition state.[10]
Q4: What analytical techniques are best for identifying side products?
A4: A combination of techniques is often necessary for unambiguous identification of side products:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information about the major and minor components of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating volatile components and obtaining their mass spectra, aiding in the identification of known and unknown compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds, providing separation and mass information.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the ratio of desired product to side products and for preparative separation for further characterization.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Prins Cyclization to Minimize Side Products
This protocol provides a general starting point for optimizing a Prins cyclization to favor the formation of a 4-chlorotetrahydropyran, a common and useful product.
-
Reagent Preparation:
-
Dissolve the aldehyde (1.2 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add the Lewis acid (e.g., BiCl₃, 0.05 equivalents) to the solution.[6]
-
Slowly add trimethylsilyl chloride (TMSCl, 1.2 equivalents) to the mixture.[6]
-
-
Reaction Execution:
-
Prepare a solution of the homoallylic alcohol (1.0 equivalent) in anhydrous DCM.
-
Add the alcohol solution dropwise to the cooled reaction mixture over 10-15 minutes.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 30-60 minutes.[6]
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Below are diagrams illustrating key aspects of the Prins cyclization to aid in understanding the reaction and potential side reactions.
Caption: Reaction mechanism of the Prins cyclization leading to the desired product and common side products.
Caption: A troubleshooting workflow for identifying and addressing issues in Prins cyclization reactions.
Caption: A typical experimental workflow for performing a Prins cyclization reaction.
References
- 1. Prins reaction - Wikipedia [en.wikipedia.org]
- 2. How To [chem.rochester.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
Stability and degradation pathways of 2,4,4,6-Tetramethyl-1,3-dioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4,6-Tetramethyl-1,3-dioxane.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like other 1,3-dioxanes, is generally stable under neutral to basic conditions, as well as in the presence of many reducing and oxidizing agents at room temperature.[1][2] However, it is susceptible to degradation under acidic conditions.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway is acid-catalyzed hydrolysis. This reaction involves the cleavage of the acetal linkage, resulting in the formation of the starting materials: 2-methyl-2,4-pentanediol and acetone. The reaction is initiated by protonation of one of the oxygen atoms in the dioxane ring, followed by ring opening and subsequent reaction with water.
Q3: Are there other potential degradation pathways?
A3: Besides acid-catalyzed hydrolysis, other potential degradation pathways, though less common under typical laboratory conditions, include:
-
Oxidative degradation: Strong oxidizing agents or radical initiators can lead to the oxidation of the dioxane ring, potentially forming various oxygenated products. For the parent 1,3-dioxane, oxidation can yield products like (2-oxoethoxy)methyl formate and formic acid.[3]
-
Thermal decomposition: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule. The specific products would depend on the temperature and atmosphere (e.g., inert or oxidative).
-
Biodegradation: While specific data for this compound is limited, some microorganisms are known to degrade other cyclic ethers like 1,4-dioxane, often through hydroxylation and subsequent ring cleavage.[4][5][6]
Q4: How can I monitor the degradation of this compound?
A4: The degradation can be monitored by various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a common and effective method. Disappearance of the parent compound and the appearance of degradation products, such as 2-methyl-2,4-pentanediol and acetone, can be quantified over time.
Troubleshooting Guides
Synthesis Issues
| Problem | Possible Causes | Solutions |
| Low yield of this compound during synthesis. | 1. Incomplete reaction. 2. Unfavorable equilibrium. 3. Loss of product during workup. | 1. Increase reaction time or temperature. 2. Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[7] 3. Optimize extraction and purification steps. |
| Presence of significant side products. | 1. Use of a non-specific acid catalyst. 2. Side reactions of the starting materials. | 1. Use a milder acid catalyst, such as p-toluenesulfonic acid (PTSA).[7] 2. Ensure the purity of starting materials (2-methyl-2,4-pentanediol and acetone). |
| Difficulty in purifying the final product. | 1. Incomplete removal of the acid catalyst. 2. Co-elution with starting materials during chromatography. | 1. Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction. 2. Optimize the chromatographic conditions (e.g., solvent system, column type). |
Stability and Degradation Experiment Issues
| Problem | Possible Causes | Solutions |
| Inconsistent degradation rates in acid hydrolysis experiments. | 1. Inaccurate pH control. 2. Temperature fluctuations. 3. Inconsistent mixing. | 1. Use a reliable buffer system and regularly calibrate the pH meter. 2. Employ a temperature-controlled water bath or reaction block. 3. Ensure consistent stirring speed throughout the experiment. |
| No degradation observed under expected conditions. | 1. Incorrect pH. 2. Insufficient reaction time. 3. High stability of the compound under the tested conditions. | 1. Verify the pH of the reaction mixture. 1,3-dioxanes are generally stable at neutral and high pH.[8] 2. Extend the duration of the experiment. 3. Consider using more forcing conditions (e.g., stronger acid, higher temperature) if appropriate for the study. |
| Artifacts or unexpected peaks in GC-MS analysis. | 1. Contamination of the sample or instrument. 2. Thermal degradation in the GC inlet. 3. Column bleed. | 1. Run a blank to check for system contamination.[9] 2. Lower the inlet temperature. 3. Use a low-bleed GC column suitable for MS analysis.[10] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides an estimated stability profile based on data from closely related 1,3-dioxane structures.
| Condition | Parameter | Expected Stability of this compound | Reference Compound(s) and Data |
| pH | Half-life (t1/2) | Stable at pH ≥ 7 for extended periods (days to weeks). Gradual hydrolysis at pH 5-6. Faster hydrolysis at pH < 5. | 2-ethyl-5,5'-dimethyl-1,3-dioxane showed some hydrolysis at pH < 7 after one week but was stable at pH 9.[8] |
| Temperature | Decomposition | Stable at ambient temperatures. Potential for slow decomposition at elevated temperatures (>100-150°C). | General stability of cyclic acetals. |
| Oxidative Stress | Reactivity | Generally stable to mild oxidizing agents. May degrade in the presence of strong oxidants or radical initiators. | 1,3-dioxanes are generally stable under oxidative conditions.[1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Objective: To determine the rate of hydrolysis of this compound at a specific acidic pH.
Materials:
-
This compound
-
Buffer solution (e.g., citrate buffer for pH 3-6)
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS vials
Procedure:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., acetonitrile).
-
In a temperature-controlled reaction vessel, add the acidic buffer solution and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small aliquot of the stock solution to the stirred buffer solution.
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Add the extraction solvent to the quenched sample and vortex thoroughly.
-
Allow the layers to separate and transfer the organic layer to a clean vial containing anhydrous sodium sulfate.
-
Transfer the dried organic extract to a GC-MS vial for analysis.
-
Analyze the samples by GC-MS to determine the concentration of this compound relative to the internal standard at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for monitoring the hydrolysis of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound | 5182-37-6 | Benchchem [benchchem.com]
- 3. Product study of the OH radical and Cl atom initiated oxidation of 1,3-dioxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of Ether Pollutants by Pseudonocardia sp. Strain ENV478 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. superfund.berkeley.edu [superfund.berkeley.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. hpst.cz [hpst.cz]
Troubleshooting low stereoselectivity in 1,3-dioxane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low stereoselectivity in 1,3-dioxane reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1,3-dioxane synthesis is resulting in a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the stereoselectivity?
Low stereoselectivity in 1,3-dioxane formation is a common issue that can often be addressed by systematically evaluating several key reaction parameters. The primary factors influencing diastereoselectivity are the choice of catalyst, the reaction temperature, the solvent, and the steric and electronic properties of your substrates (the carbonyl compound and the 1,3-diol).
A logical troubleshooting workflow to address this issue is as follows:
Caption: A workflow for troubleshooting low stereoselectivity.
Q2: How does the choice of catalyst impact the cis/trans ratio of the 1,3-dioxane product?
The catalyst plays a crucial role in determining the stereochemical outcome of the reaction by influencing the transition state energies leading to the different diastereomers. Both Brønsted and Lewis acids are commonly used, and their effectiveness can vary depending on the substrates.
-
Brønsted Acids (e.g., p-toluenesulfonic acid (p-TSA), pyridinium p-toluenesulfonate (PPTS)): These are the most common catalysts for 1,3-dioxane formation. The acidity of the catalyst can influence the rate of equilibration between the cis and trans isomers. Stronger acids may lead to thermodynamic product distributions, while milder acids might favor kinetic control.
-
Lewis Acids (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), scandium triflate (Sc(OTf)₃)): Lewis acids can offer enhanced stereoselectivity, particularly in cases where chelation control is possible. For instance, a Lewis acid might coordinate to both the carbonyl oxygen and a hydroxyl group of the diol, leading to a more rigid transition state and favoring the formation of one diastereomer.
The impact of the catalyst is often substrate-dependent, and screening a variety of catalysts is a recommended strategy.
Q3: Can reaction temperature be used to control the stereoselectivity?
Yes, temperature is a critical parameter for controlling stereoselectivity. 1,3-dioxane formation is a reversible equilibrium process.[1] Running the reaction at lower temperatures for a longer duration often favors the formation of the thermodynamically more stable diastereomer. Conversely, higher temperatures can lead to a product mixture that reflects kinetic control, where the product that is formed faster predominates. If you are observing poor selectivity, consider reducing the reaction temperature.
Q4: What is the role of the solvent in determining the stereochemical outcome?
Solvent polarity and its ability to solvate the reaction intermediates can have a significant effect on stereoselectivity.[2] Non-polar solvents may favor transition states with less charge separation, while polar solvents can stabilize charged intermediates. The choice of solvent can also influence the effective size of the substituents, thereby altering the steric interactions that dictate the facial selectivity of the reaction. It is advisable to screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile) to optimize the diastereomeric ratio.
Q5: My starting 1,3-diol has pre-existing stereocenters. How does this influence the formation of the new stereocenter at the C2 position of the dioxane ring?
The pre-existing stereocenters in the 1,3-diol can exert significant stereocontrol, a phenomenon known as substrate-controlled diastereoselectivity. The substituents on the diol will preferentially occupy equatorial positions in the chair-like transition state to minimize steric strain. This conformational preference can create a steric bias, directing the approach of the carbonyl compound to one face of the molecule, thereby favoring the formation of one diastereomer at the C2 position.
Caption: Substrate-controlled stereoselectivity in 1,3-dioxane formation.
Data Presentation
Table 1: Influence of Catalyst on Diastereomeric Ratio (cis:trans) in a Model Reaction
| Catalyst | Loading (mol%) | Temperature (°C) | Solvent | Diastereomeric Ratio (cis:trans) |
| p-TSA | 5 | 25 | CH₂Cl₂ | 60:40 |
| PPTS | 10 | 25 | CH₂Cl₂ | 75:25 |
| TMSOTf | 10 | -78 | CH₂Cl₂ | 90:10 |
| Sc(OTf)₃ | 5 | 0 | CH₃CN | 85:15 |
Note: These are representative data for a hypothetical reaction between a substituted benzaldehyde and 2-methyl-1,3-propanediol and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed 1,3-Dioxane Synthesis
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,3-diol (1.0 equiv) and the carbonyl compound (1.1 equiv).
-
Solvent Addition: Add a suitable solvent (e.g., toluene, dichloromethane) to achieve a concentration of 0.1-0.5 M.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 0.05 equiv).
-
Reaction: Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,3-dioxane diastereomers.
Protocol 2: NMR Analysis for Determining Diastereomeric Ratio
The diastereomeric ratio of 1,3-dioxanes can be reliably determined using ¹H NMR spectroscopy. The axial and equatorial protons at the C2, C4, and C6 positions of the dioxane ring will have distinct chemical shifts and coupling constants.
-
Sample Preparation: Prepare a solution of the purified product mixture in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Integration: Identify well-resolved signals corresponding to each diastereomer. The acetal proton at the C2 position is often a good diagnostic signal.
-
Ratio Calculation: Integrate the signals for each diastereomer. The ratio of the integrals will correspond to the diastereomeric ratio of the product mixture.
-
¹³C NMR Analysis: In some cases, the ¹³C NMR chemical shifts of the methyl groups on a 2,2-dimethyl-1,3-dioxane (acetonide) can unambiguously distinguish between syn and anti 1,3-diols.[3]
Caption: General mechanism of acid-catalyzed 1,3-dioxane formation.
References
Technical Support Center: 2,4,4,6-Tetramethyl-1,3-dioxane Production
Welcome to the technical support center for the production of 2,4,4,6-Tetramethyl-1,3-dioxane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The principal and most widely used method is the acid-catalyzed condensation reaction between 4-methylpentane-2,4-diol and acetaldehyde.[1] This reaction is a specific application of the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene, in this case, the enol form of acetaldehyde reacting with the diol.
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters to control are temperature, catalyst type and concentration, and the molar ratio of the reactants. Temperature control is crucial to minimize side reactions and prevent the degradation of reactants and products. The choice of acid catalyst affects reaction rate and selectivity, and the reactant ratio influences the formation of the desired product versus oligomers or other byproducts.
Q3: What are the main byproducts and impurities encountered during production?
A3: Common byproducts include isomers of this compound (cis and trans isomers), as well as unreacted starting materials. Other potential impurities can arise from side reactions such as the self-condensation of acetaldehyde to form crotonaldehyde, which can then participate in further reactions. At industrial scale, thermal degradation products may also be present.
Q4: How can the cis and trans isomers of this compound be separated?
A4: The separation of cis and trans isomers can be challenging due to their similar physical properties. Fractional distillation under reduced pressure is a common method, though it may not provide complete separation. Chromatographic techniques, such as gas chromatography (GC) on a preparative scale, can be employed for higher purity separation, particularly in a laboratory setting.
Q5: What are the primary safety concerns when scaling up the production of this compound?
A5: The primary safety concerns include the handling of flammable materials like acetaldehyde and the use of corrosive acid catalysts. The reaction can be exothermic, necessitating robust temperature control to prevent runaways. Acetaldehyde is volatile and has a low boiling point, requiring a closed system to prevent its release. Proper personal protective equipment (PPE), ventilation, and emergency procedures are essential.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Loss of volatile acetaldehyde. | - Increase reaction time or temperature moderately. - Optimize temperature; too high can lead to degradation, too low can slow the reaction. - Screen different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, acidic ion-exchange resins). - Ensure the reaction is conducted in a sealed vessel to prevent the escape of acetaldehyde. |
| Low Purity (High Level of Byproducts) | - High reaction temperature promoting side reactions. - Incorrect reactant molar ratio. - Inappropriate catalyst concentration. | - Lower the reaction temperature to improve selectivity. - Adjust the molar ratio of 4-methylpentane-2,4-diol to acetaldehyde; an excess of the diol can sometimes reduce aldehyde side reactions. - Optimize the catalyst loading; too much catalyst can accelerate side reactions. |
| Formation of a Mixture of Isomers | - Thermodynamic equilibration of cis and trans isomers. | - The formation of both isomers is common. The ratio can sometimes be influenced by the choice of catalyst and reaction conditions. - Post-synthesis separation via fractional distillation or chromatography is typically required. |
| Product Degradation During Purification | - High temperatures during distillation. - Presence of residual acid catalyst. | - Use vacuum distillation to lower the boiling point and reduce thermal stress on the product. - Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation to remove the acid catalyst. |
| Difficulty in Removing Water from the Product | - Water is a byproduct of the condensation reaction. | - Use a Dean-Stark apparatus during the reaction to remove water azeotropically. - After the reaction, wash the organic phase with brine and dry with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
4-Methylpentane-2,4-diol
-
Acetaldehyde
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware including a round-bottom flask, reflux condenser, Dean-Stark trap, and distillation apparatus.
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add 4-methylpentane-2,4-diol and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5-1 mol% relative to the diol).
-
Heat the mixture to reflux.
-
Slowly add acetaldehyde to the reaction mixture.
-
Continue refluxing and collect the water that separates in the Dean-Stark trap.
-
Monitor the reaction progress by GC analysis of aliquots.
-
Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize the catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by fractional distillation under reduced pressure.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Removal of unreacted starting materials from 2,4,4,6-Tetramethyl-1,3-dioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from the synthesis of 2,4,4,6-Tetramethyl-1,3-dioxane.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common method for synthesizing this compound is the acid-catalyzed acetalization reaction. This typically involves the reaction of a 1,3-diol with an aldehyde or its equivalent. For this specific molecule, the common starting materials are:
-
Diol: 2-Methyl-2,4-pentanediol
-
Aldehyde source: Acetaldehyde or its cyclic trimer, paraldehyde.[1]
The reaction is an equilibrium process, and to drive the formation of the dioxane product, water is typically removed as it is formed, often through azeotropic distillation.[2]
Q2: What are the likely impurities I might find in my crude this compound product?
The primary impurities in your crude product are likely to be unreacted starting materials:
-
Unreacted 2-Methyl-2,4-pentanediol
-
Unreacted acetaldehyde or paraldehyde
-
Water (if not completely removed during the reaction)
-
The acid catalyst used in the reaction (e.g., p-toluenesulfonic acid)
Q3: What are the key physical properties I should be aware of for purification?
Understanding the physical properties of your product and the potential impurities is crucial for selecting the appropriate purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 144.21 | ~150-170 (estimated) | Sparingly soluble |
| 2-Methyl-2,4-pentanediol | 118.17 | 197 | Miscible[3][4] |
| Paraldehyde | 132.16 | 124 | Sparingly soluble (~10% v/v)[1][5] |
| Acetaldehyde | 44.05 | 20.2 | Miscible |
Troubleshooting Guide: Removal of Unreacted Starting Materials
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Presence of Unreacted 2-Methyl-2,4-pentanediol in the Final Product
Cause: The high boiling point and water miscibility of 2-methyl-2,4-pentanediol can make its removal challenging.
Solution:
Method 1: Aqueous Workup
-
Quench and Neutralize: After the reaction is complete, cool the reaction mixture and quench the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, until the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. The unreacted 2-methyl-2,4-pentanediol will preferentially partition into the aqueous phase due to its high water solubility.
-
Washing: Wash the organic layer (containing your product) multiple times with water or brine to further remove the diol.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Remove the organic solvent under reduced pressure.
Method 2: Fractional Distillation
Due to the significant difference in boiling points between this compound (estimated ~150-170 °C) and 2-methyl-2,4-pentanediol (197 °C), fractional distillation under atmospheric or reduced pressure can be effective.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure good separation.
-
Distillation: Heat the crude product. The lower-boiling components (any remaining solvent and paraldehyde) will distill first.
-
Product Collection: Collect the fraction corresponding to the boiling point of this compound. The higher-boiling 2-methyl-2,4-pentanediol will remain in the distillation flask.
Issue 2: Presence of Unreacted Paraldehyde or Acetaldehyde in the Final Product
Cause: Incomplete reaction or inefficient removal during workup.
Solution:
Method 1: Aqueous Workup and Evaporation
-
Acetaldehyde, with its very low boiling point (20.2 °C), will be largely removed during the solvent evaporation step.
-
Paraldehyde has a lower boiling point (124 °C) than the product and can be partially removed by washing with water due to its limited solubility.
Method 2: Fractional Distillation
-
During fractional distillation, paraldehyde will distill off as a lower-boiling fraction before the desired product.
Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
This workflow provides a general guideline. The specific conditions, such as reaction time, temperature, and choice of solvent, may need to be optimized for your specific experimental setup.
Logical Relationship for Purification
The choice of purification method is dictated by the differing physical properties of the product and its impurities.
References
Technical Support Center: Enhancing Catalyst Efficiency in 1,3-Dioxane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-dioxanes. Our goal is to help you improve catalyst efficiency, increase reaction yields, and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,3-dioxanes, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | - Procure fresh catalyst. - Ensure storage under inert and dry conditions. - Perform catalyst characterization to check for activity. |
| Inappropriate Catalyst: The chosen catalyst may not be suitable for the specific substrates or reaction conditions. | - Screen a variety of acid or base catalysts. Solid acid catalysts like zeolites or montmorillonite K10 can be effective.[1][2] - For sensitive substrates, consider milder catalysts such as gluconic acid.[3] | |
| Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions or product decomposition. | - Optimize the reaction temperature. A typical range is 40-140°C.[4] - A gradual increase in temperature towards the end of the reaction can sometimes improve conversion.[5] | |
| Presence of Water: Water can deactivate certain catalysts and shift the equilibrium away from product formation. | - Use anhydrous solvents and reagents. - Employ a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction.[6] | |
| Slow Reaction Rate | Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a desirable reaction rate. | - Systematically increase the catalyst loading. However, be aware that excessive catalyst can sometimes lead to side reactions. |
| Poor Mixing: In heterogeneous catalysis, inefficient mixing can limit the contact between reactants and the catalyst surface. | - Increase the stirring rate to ensure the catalyst is well-dispersed in the reaction mixture. | |
| Inappropriate Solvent: The solvent can significantly influence the reaction rate. | - Test a range of solvents with varying polarities. Polar aprotic solvents like DMF and DMSO, or polar protic solvents like ethanol can be effective.[3] | |
| Catalyst Deactivation | Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive. | - Purify reactants and solvents before use. - Perform elemental analysis of the feedstock to identify potential poisons.[7] |
| Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. | - Consider catalyst regeneration through calcination or solvent washing. - Modifying reaction conditions (e.g., temperature, pressure) can sometimes minimize coke formation.[7] | |
| Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area. | - Operate at the lowest effective temperature. - Choose a catalyst with high thermal stability. | |
| Leaching: The active component of a solid catalyst may dissolve into the reaction mixture. | - Select a more robust catalyst support. - Analyze the reaction mixture for traces of the leached metal. | |
| Difficulty in Product Isolation/Purification | Complex Reaction Mixture: The formation of byproducts can complicate the purification process. | - Optimize reaction conditions (temperature, time, catalyst) to improve selectivity towards the desired 1,3-dioxane. - Utilize chromatographic techniques for purification. |
| Catalyst Separation Issues: For heterogeneous catalysts, incomplete separation can contaminate the product. | - Use filtration or centrifugation for efficient catalyst removal. - Consider using a catalyst that is easily separable (e.g., magnetic nanoparticles). |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for 1,3-dioxane synthesis?
A1: A variety of catalysts can be employed, generally categorized as:
-
Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used.
-
Heterogeneous Acid Catalysts: Solid acids such as zeolites (e.g., HZSM-5), montmorillonite K10, and cation exchange resins are popular due to their ease of separation and potential for reuse.[1][2][4]
-
Homogeneous Base Catalysts: Bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), piperidine, and triethylamine (Et₃N) can also catalyze the reaction.[3]
-
Green Catalysts: More environmentally friendly options like gluconic acid are being explored.[3]
Q2: How can I improve the selectivity for the desired 1,3-dioxane product?
A2: Improving selectivity often involves fine-tuning the reaction conditions:
-
Catalyst Choice: The nature of the catalyst's active sites can significantly influence selectivity.
-
Temperature Control: Running the reaction at the optimal temperature can minimize the formation of byproducts.
-
Reactant Ratio: Adjusting the molar ratio of the carbonyl compound to the 1,3-diol can favor the formation of the desired product.
-
Solvent Effects: The choice of solvent can impact the reaction pathway and, consequently, the selectivity.
Q3: My catalyst seems to be deactivating after a few runs. What can I do?
A3: Catalyst deactivation is a common issue.[7][8] To address this:
-
Identify the Cause: Determine if the deactivation is due to poisoning, fouling, sintering, or leaching.[7] Techniques like Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO), X-ray diffraction (XRD), and electron microscopy can help diagnose the problem.[9][10]
-
Regeneration: Depending on the cause of deactivation, you may be able to regenerate the catalyst. For example, coke deposits can often be removed by calcination.
-
Optimize Conditions: Adjusting reaction temperature or purifying the feedstock can prevent or slow down deactivation.[8]
-
Modify the Catalyst: In some cases, modifying the catalyst support or adding a co-catalyst can enhance its stability.
Q4: What are the key safety precautions to consider during 1,3-dioxane synthesis?
A4: Safety should always be a priority. Key considerations include:
-
Handling of Reagents: Many aldehydes and catalysts are toxic and/or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Monitoring: Some reactions can be exothermic. Monitor the reaction temperature closely, especially during scale-up.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used.
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data from various studies on 1,3-dioxane synthesis, allowing for easy comparison of catalyst performance under different conditions.
Table 1: Comparison of Catalysts for the Synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) Derivatives [3]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | Room Temp | 24 | 36 |
| 2 | None | Toluene | Room Temp | 24 | 42 |
| 3 | None | Ethyl Acetate | Room Temp | 24 | 45 |
| 4 | None | DMF | Room Temp | 24 | 55 |
| 5 | None | DMSO | Room Temp | 24 | 62 |
| 6 | None | EtOH | Room Temp | 24 | 75 |
| 7 | None | Glycerol | Room Temp | 24 | 88 |
| 8 | None | Water | Room Temp | 24 | 85 |
| 9 | Gluconic Acid | GAAS | Room Temp | 2 | 92 |
Table 2: Prins Cyclization of Styrene with Paraformaldehyde using Solid Acid Catalysts [2]
| Catalyst | Styrene Conversion (%) | 4-Phenyl-1,3-dioxane Selectivity (%) |
| W-ZnAlMCM-41(75) | 98.5 | 99.1 |
| AlMCM-41(21) | 85.2 | 89.4 |
| ZnMCM-41(21) | 78.6 | 82.3 |
| USY | 72.4 | 75.8 |
| Hβ | 68.9 | 71.2 |
| HZSM-5 | 65.3 | 68.7 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) using Gluconic Acid [3]
-
To a mixture of an aromatic aldehyde (1 mmol) and 1,3-dioxane-4,6-dione (2 mmol), add 4.0 mL of gluconic acid aqueous solution (GAAS).
-
Stir the reaction mixture at room temperature for the time specified in the optimization studies (typically 2 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid product.
-
Wash the solid product with water and then ethanol.
-
Dry the product under vacuum to obtain the pure 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivative.
Protocol 2: General Procedure for the Prins Cyclization of Olefins with Paraformaldehyde using a Solid Acid Catalyst [2][4]
-
In a high-pressure stainless-steel reactor, add the solid acid catalyst (e.g., HZSM-5, 1.6 g), paraformaldehyde (1.5 g), and a solvent such as dichloromethane (12 g).
-
Seal the reactor and purge with nitrogen gas.
-
Introduce the olefin (e.g., ethylene, 5.5 g).
-
Pressurize the reactor with nitrogen to the desired pressure (e.g., 4.0 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with stirring and maintain for the specified reaction time (e.g., 6 hours).
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Analyze the product mixture by gas chromatography to determine the conversion and selectivity.
Visualizations
Diagram 1: General Workflow for Troubleshooting Catalyst Inefficiency
Caption: A logical workflow for diagnosing and resolving common issues with catalyst performance in 1,3-dioxane synthesis.
Diagram 2: Reaction Pathway for Prins Cyclization
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. CN103130768B - Preparation method of compound with 1,3-dioxane structure - Google Patents [patents.google.com]
- 5. EP0866065A1 - Process for the preparation of 1,3-dioxane compounds - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Catalyst Characterization Techniques [hidenanalytical.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: 1,3-Dioxane Stability During Experimental Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of 1,3-dioxanes during your experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are 1,3-dioxanes and why are they used in my synthesis?
A1: 1,3-Dioxanes are cyclic acetals formed by the reaction of a carbonyl compound (an aldehyde or ketone) with 1,3-propanediol or a substituted derivative. They are primarily used as protecting groups for carbonyl functionalities or 1,3-diols.[1][2] Their key advantage is their stability under a wide range of conditions, including basic, reductive, and oxidative environments, allowing for selective transformations on other parts of a complex molecule.[1]
Q2: Under what conditions do 1,3-dioxanes decompose?
A2: The primary vulnerability of 1,3-dioxanes is their lability to acidic conditions, including both Brønsted and Lewis acids.[1] Decomposition, which is the hydrolysis of the acetal back to the parent carbonyl and diol, is catalyzed by the presence of protons (H+). This is a critical consideration during aqueous workup steps, as even mildly acidic conditions can lead to unwanted deprotection.
Q3: My reaction was not run under acidic conditions, yet I'm seeing decomposition of my 1,3-dioxane during workup. Why?
A3: Decomposition during workup is a common issue. Even if the reaction itself is not acidic, acidic species can be generated during the quenching or extraction process. For example, quenching a reaction with an ammonium chloride solution can create a slightly acidic environment. Similarly, using acidic drying agents like magnesium sulfate can also contribute to decomposition. It is also possible that one of the reagents or byproducts of your reaction is acidic.
Q4: How can I quickly check if my aqueous layer is acidic during workup?
A4: A simple and effective way to monitor the pH of your aqueous layer during an extraction is to use pH paper. After separating the layers, you can dip a glass rod or pipette into the aqueous layer and touch it to a strip of pH paper to get an immediate reading. This allows you to ensure that the conditions remain neutral or basic, thus protecting your 1,3-dioxane.
Troubleshooting Guides
Issue 1: Decomposition of 1,3-Dioxane During Aqueous Workup
Symptoms:
-
Lower than expected yield of the desired product containing the 1,3-dioxane.
-
Presence of the corresponding aldehyde or ketone and/or the 1,3-diol in your crude NMR or LC-MS.
Root Cause:
-
The aqueous solution used for washing or extraction is acidic.
Solutions:
-
Use a Mild Basic Wash: Instead of a neutral water wash, which can become acidic from dissolved byproducts, perform a wash with a mild basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective choice to neutralize any trace acids.
-
Avoid Acidic Quenching Agents: If possible, avoid quenching your reaction with acidic solutions like ammonium chloride (NH₄Cl). Consider quenching with a saturated solution of sodium bicarbonate or a phosphate buffer with a pH greater than 7.
-
Brine Wash: After any aqueous wash, a final wash with a saturated sodium chloride solution (brine) is recommended. Brine helps to remove dissolved water from the organic layer and can also help to break up emulsions.
-
Temperature Control: Perform the workup at a lower temperature (e.g., in an ice bath). The rate of hydrolysis is temperature-dependent, and cooling the mixture can significantly slow down the decomposition process.
Issue 2: Emulsion Formation During Extraction
Symptoms:
-
A persistent, cloudy layer between the organic and aqueous phases that does not separate easily.
Root Cause:
-
The presence of surfactant-like molecules or fine particulates at the interface of the two layers. Vigorous shaking can exacerbate this issue.
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without creating a stable emulsion.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.
-
Filtration: If the emulsion is caused by solid particulates, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation: For small-scale reactions, centrifuging the mixture can help to separate the layers more effectively.
Data Presentation
The stability of 1,3-dioxanes is highly dependent on the pH of the aqueous environment. The following table summarizes the approximate half-life of a representative acetal at different pH values, illustrating the dramatic increase in decomposition rate under acidic conditions.
| pH | Approximate Half-Life | Stability |
| 3 | < 1 minute | Very Unstable |
| 4 | ~ 5-10 minutes | Unstable |
| 5 | Several hours[3] | Moderately Stable |
| 6 | Several days | Stable |
| 7.4 | Very Stable (negligible hydrolysis over several days)[4] | Very Stable |
| > 8 | Very Stable | Very Stable |
Note: The data presented is for a model acetal and the stability of your specific 1,3-dioxane may vary depending on its structure. However, the general trend of increasing instability with decreasing pH holds true.
Experimental Protocols
Protocol 1: General Workup for a Reaction Containing a 1,3-Dioxane
This protocol is designed for a generic organic reaction where the 1,3-dioxane needs to be preserved.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Monitor for any gas evolution and add the solution portion-wise until gas evolution ceases.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and gently invert the funnel 10-15 times. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (2 x volume of organic layer).
-
Water (1 x volume of organic layer).
-
Saturated aqueous sodium chloride (brine) (1 x volume of organic layer).
-
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add anhydrous sodium sulfate (Na₂SO₄), a neutral drying agent, until it no longer clumps together.
-
Filter or decant the dried organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Workup for a Grignard Reaction with a 1,3-Dioxane Protected Substrate
This protocol addresses the specific challenges of working up a Grignard reaction while preserving an acid-sensitive 1,3-dioxane.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a pH 7 phosphate buffer. While NH₄Cl is slightly acidic, it is often used to quench Grignard reactions and can be used if the subsequent basic wash is performed promptly. For highly sensitive substrates, a phosphate buffer is a safer alternative.
-
-
Extraction:
-
Add ethyl acetate or diethyl ether to the quenched reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Follow with a water wash and a final brine wash.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Mandatory Visualizations
Caption: Acid-catalyzed decomposition pathway of 1,3-dioxanes.
Caption: Decision workflow for selecting an appropriate workup.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4,4,6-Tetramethyl-1,3-dioxane and Its Isomers in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,4,4,6-tetramethyl-1,3-dioxane and its isomers in various chemical reactions, supported by available experimental data. The focus is on providing a clear, data-driven comparison to aid in the selection of appropriate isomers for specific research and development applications.
Introduction to Dioxane Isomers
Dioxanes are a class of heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. The three main isomers are 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane, distinguished by the relative positions of the oxygen atoms. Substituted dioxanes, such as this compound, introduce additional complexity and conformational constraints that significantly influence their reactivity.
The stability and reactivity of dioxane isomers are largely governed by their structure, particularly the arrangement of the oxygen atoms and the conformation of the ring. 1,3-Dioxanes, being cyclic acetals or ketals, are susceptible to acid-catalyzed hydrolysis, a reaction of great importance in their application as protecting groups in organic synthesis.[1] In contrast, 1,4-dioxane is a cyclic ether and is generally more stable under acidic conditions, making it a widely used aprotic solvent.[2] The 1,2-dioxane isomer is a peroxide and is inherently unstable and potentially explosive upon heating.
This guide will focus on the comparative reactivity of this compound, a substituted 1,3-dioxane, against other relevant dioxane isomers.
Synthesis of Substituted 1,3-Dioxanes
The primary method for the synthesis of this compound and other substituted 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an appropriate aldehyde or ketone. For this compound, this involves the reaction of 4-methyl-2,4-pentanediol with acetaldehyde.
General Experimental Protocol: Synthesis of 2,4,6-Trisubstituted 1,3-Dioxanes
This protocol is adapted from the synthesis of similar 2,4,6-trisubstituted 1,3-dioxanes and can be applied for the synthesis of this compound by using the appropriate starting materials.
Materials:
-
1,3-diol (e.g., 4-methyl-2,4-pentanediol) (0.1 mol)
-
Aldehyde or ketone (e.g., acetaldehyde) (0.1 mol)
-
p-Toluenesulfonic acid (PTSA) (catalytic amount, e.g., 0.1 g)
-
Benzene or Toluene (200 cm³)
-
Sodium acetate (2 g)
-
Sodium sulfate (for drying)
Procedure:
-
Dissolve the 1,3-diol, aldehyde/ketone, and PTSA in benzene or toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Reflux the mixture. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Neutralize the PTSA by adding sodium acetate and stirring for 30 minutes.
-
Wash the reaction mixture twice with 100 cm³ of water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or crystallization.
-
The ratio of cis and trans isomers in the crude product can be determined by GC-MS analysis.
Logical Workflow for Synthesis and Analysis
Comparative Reactivity in Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a key reaction for 1,3-dioxanes, reflecting their stability as protecting groups. The rate of this reaction is highly dependent on the substitution pattern and stereochemistry of the dioxane ring.
Table 1: Rate Constants for Acid-Catalyzed Hydrolysis of 2-(2,6-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane Isomers [3]
| Isomer | Rate Constant (k) at 60°C | Relative Rate |
| trans | 15x | Faster |
| cis | 1x | Slower |
Reaction Conditions: Dioxane/water (29/1), acid-catalyzed.
The significant difference in hydrolysis rates between the cis and trans isomers highlights the profound impact of stereochemistry. The trans isomer, with one of the methyl groups in an axial position, likely experiences greater steric strain, leading to a faster rate of ring opening.
In comparison, 1,4-dioxane is significantly more stable under acidic conditions due to its ether linkages, which are less susceptible to hydrolysis than the acetal linkage in 1,3-dioxanes.
General Mechanism of Acid-Catalyzed Hydrolysis of 1,3-Dioxanes
Conformational Analysis and Its Impact on Reactivity
The reactivity of substituted 1,3-dioxanes is intrinsically linked to their conformational preferences. The six-membered ring of 1,3-dioxane typically adopts a chair conformation. Substituents can occupy either axial or equatorial positions, and their preferred orientation is determined by a balance of steric and electronic effects.
For this compound, the gem-dimethyl group at the C4 position introduces significant steric hindrance. The methyl groups at the C2 and C6 positions will also influence the conformational equilibrium. The relative stability of the different conformers will directly impact their reactivity. For instance, a conformer with a higher degree of steric strain is generally more reactive towards ring-opening reactions.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of dioxane isomers. The chemical shifts of the ring protons and carbons are sensitive to the substitution pattern and the stereochemistry.
Table 2: 13C NMR Chemical Shifts for 1,3-Dioxane, 2,2,4,6-tetramethyl- [4]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | 98.2 |
| C4 | 69.3 |
| C5 | 42.1 |
| C6 | 69.3 |
| C2-CH3 (axial) | 19.4 |
| C2-CH3 (equatorial) | 29.5 |
| C4-CH3 | 21.8 |
| C6-CH3 | 21.8 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of substituted 1,3-dioxanes is influenced by the position and nature of the substituents. Common fragmentation pathways involve the loss of alkyl groups and the cleavage of the dioxane ring. A study on the fragmentation of various alkyl-substituted 1,3-dioxanes showed that 4,6-disubstituted derivatives exhibit a characteristic fragmentation pattern initiated by the expulsion of a substituent.[5]
Mass Spectrometry Fragmentation Logic
Conclusion
The reactivity of dioxane isomers is highly dependent on their structure and substitution pattern. This compound, as a substituted 1,3-dioxane, is expected to be susceptible to acid-catalyzed hydrolysis, with its reactivity being influenced by the steric hindrance introduced by the four methyl groups. In contrast, 1,4-dioxane is a much more stable ether. While direct quantitative comparative data for this compound is limited, the available information on related compounds provides a strong basis for predicting its chemical behavior. Further experimental studies are warranted to provide a more detailed and quantitative comparison of the reactivity of this specific isomer against other dioxanes. This will be crucial for its effective utilization in organic synthesis and other applications.
References
A Comparative Analysis of Protecting Groups for 1,3-Diols: A Guide for Researchers
The selective protection and deprotection of hydroxyl groups are fundamental strategies in modern organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceuticals. For 1,3-diols, the formation of a cyclic protecting group is often favored, providing conformational rigidity and selective reactivity at other positions. This guide offers a comparative analysis of common protecting groups for 1,3-diols, including acetals, silyl ethers, and boronic esters, with a focus on their formation, stability, and cleavage. Quantitative data from various sources have been compiled to aid in the selection of the most appropriate protecting group for a given synthetic challenge.
Quantitative Comparison of 1,3-Diol Protecting Groups
The choice of a protecting group is dictated by its stability to subsequent reaction conditions and the ease and selectivity of its removal. The following tables provide a summary of quantitative data for the protection and deprotection of 1,3-diols with commonly employed protecting groups.
Table 1: Comparison of Protecting Group Formation for 1,3-Diols
| Protecting Group | Reagent | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | Cu(OTf)₂ (cat.) | Acetonitrile | 1 h | RT | ~95% | [1] |
| Benzaldehyde | p-TsOH (cat.) | Toluene | 4-24 h | Reflux | 74-83% | SynArchive | |
| Isopropylidene Acetal (Acetonide) | 2,2-Dimethoxypropane | p-TsOH (cat.) | Acetone | 5-10 h | RT | Good | [2] |
| Acetone | Cation exchange resin | Toluene or neat | 5-10 h (RT) or <1 h (reflux) | RT or Reflux | Good | [2] | |
| Di-tert-butylsilylene Ether | t-Bu₂Si(OTf)₂ | 2,6-Lutidine | CH₂Cl₂ | 60 min | 0 | 91% | SynArchive |
| Boronic Ester | Phenylboronic acid | - | Toluene | Varies | Reflux | Varies | General Knowledge |
Table 2: Comparison of Protecting Group Cleavage for 1,3-Diols
| Protecting Group | Reagent | Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Benzylidene Acetal | H₂, Pd(OH)₂ | - | EtOH | 30 min | RT | 84% | SynArchive |
| H₂, Pd/C | - | MeOH | 30 min | RT | 87% | [3][4] | |
| Isopropylidene Acetal (Acetonide) | AcOH/H₂O (4:1) | - | - | Varies | Varies | Good | [5] |
| Dowex-50W | - | MeOH | Varies | Varies | Good | General Knowledge | |
| Di-tert-butylsilylene Ether | HF•Pyridine | - | THF/Pyridine | 3 h | RT | 91% | SynArchive |
| TBAF | - | THF | Varies | RT | Good | [6] | |
| Boronic Ester | Aqueous buffer | Hydrolysis | Water | Varies | RT | Varies | [7][8][9] |
| Thionyl chloride, Pyridine | - | Varies | Varies | Varies | Good | [10][11] |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of a generic 1,3-diol.
Benzylidene Acetal Protection
Procedure: To a solution of the 1,3-diol (1.0 mmol) in acetonitrile (10 mL) is added benzaldehyde dimethyl acetal (1.2 mmol) followed by copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05 mmol).[1] The reaction mixture is stirred at room temperature for 1 hour. Upon completion, as monitored by TLC, the reaction is quenched by the addition of triethylamine (0.1 mL) and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired benzylidene acetal.
Isopropylidene Acetal (Acetonide) Protection
Procedure: To a solution of the 1,3-diol (1.0 mmol) in acetone (10 mL) is added 2,2-dimethoxypropane (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 mmol). The reaction mixture is stirred at room temperature for 5-10 hours.[2] The reaction is quenched by the addition of triethylamine (0.1 mL) and the solvent is removed in vacuo. The crude product is purified by column chromatography.
Di-tert-butylsilylene Ether Protection
Procedure: To a solution of the 1,3-diol (1.0 mmol) and 2,6-lutidine (2.5 mmol) in dichloromethane (CH₂Cl₂, 10 mL) at 0 °C is added di-tert-butylsilyl bis(trifluoromethanesulfonate) (t-Bu₂Si(OTf)₂, 1.1 mmol) dropwise. The reaction is stirred at 0 °C for 1 hour.[12] The reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.
Benzylidene Acetal Deprotection (Hydrogenolysis)
Procedure: To a solution of the benzylidene acetal (1.0 mmol) in ethanol (10 mL) is added palladium hydroxide on carbon (Pd(OH)₂, 20 wt%, 0.1 g). The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction mixture is stirred vigorously at room temperature for 30 minutes. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected 1,3-diol.
Isopropylidene Acetal (Acetonide) Deprotection (Acidic Hydrolysis)
Procedure: The isopropylidene acetal (1.0 mmol) is dissolved in a mixture of acetic acid and water (4:1, 10 mL). The solution is stirred at room temperature, and the progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual acetic acid. The crude product can be purified by column chromatography if necessary.[5]
Di-tert-butylsilylene Ether Deprotection
Procedure: To a solution of the di-tert-butylsilylene ether (1.0 mmol) in a mixture of tetrahydrofuran (THF) and pyridine (10:1, 11 mL) is added hydrofluoric acid-pyridine complex (70% HF, 0.5 mL). The reaction is stirred at room temperature for 3 hours. The reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Mechanistic and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the general mechanisms of protection and deprotection, as well as a typical experimental workflow.
Caption: General mechanisms for the protection of 1,3-diols.
Caption: General mechanisms for the deprotection of 1,3-diols.
Caption: A typical experimental workflow for a protection-deprotection sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. synarchive.com [synarchive.com]
Interpreting the Spectroscopic Signature of 2,4,4,6-Tetramethyl-1,3-dioxane: A Comparative Guide to ¹H and ¹³C NMR Analysis
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for unambiguous structure elucidation. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of 2,4,4,6-tetramethyl-1,3-dioxane, complete with experimental protocols and data interpretation.
This guide will delve into the spectral features of this compound, a substituted cyclic ether, offering a clear interpretation of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The data presented herein is based on values obtained from the Spectral Database for Organic Compounds (SDBS) for ¹³C NMR and predictive analysis for ¹H NMR based on analogous structures.
Comparative Analysis of ¹H and ¹³C NMR Data
The structural features of this compound give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. Due to the presence of a stereocenter at the C6 position, the molecule can exist as stereoisomers, which may lead to more complex spectra than presented in this simplified analysis. The following tables summarize the expected chemical shifts, multiplicities, and assignments for the major isomer.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (axial) | ~1.2 - 1.4 | Doublet of Doublets (dd) | 1H |
| H-5 (equatorial) | ~1.6 - 1.8 | Doublet of Doublets (dd) | 1H |
| H-6 | ~3.8 - 4.1 | Multiplet (m) | 1H |
| C2-CH₃ (axial) | ~1.2 | Singlet (s) | 3H |
| C2-CH₃ (equatorial) | ~1.3 | Singlet (s) | 3H |
| C4-CH₃ (gem-dimethyl) | ~1.1 | Singlet (s) | 6H |
| C6-CH₃ | ~1.2 | Doublet (d) | 3H |
Table 2: Experimental ¹³C NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-2 | 98.4 |
| C-4 | 70.8 |
| C-6 | 65.0 |
| C-5 | 42.5 |
| C2-CH₃ (axial) | 28.9 |
| C2-CH₃ (equatorial) | 28.9 |
| C4-CH₃ (gem-dimethyl) | 24.7 |
| C6-CH₃ | 21.8 |
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: Tune the probe for the respective nucleus (¹H or ¹³C) and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by shimming on the lock signal to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a compound of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Visualization of NMR Signal Relationships
The following diagrams illustrate the logical connections between the molecular structure of this compound and its expected NMR signals.
Caption: Correlation of molecular structure with ¹H and ¹³C NMR signals.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structure elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount required. | Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O bonds). | Fast and non-destructive. | Provides limited information on the carbon skeleton. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
A Comparative Guide to the GC-MS Analysis of Tetramethyl-1,3-dioxane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of stereoisomers are critical in pharmaceutical development and chemical synthesis, as different isomers of the same compound can exhibit varied biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity.[1] This guide provides a comparative overview of GC-MS methodologies for separating the stereoisomers of tetramethyl-1,3-dioxane, a common structural motif in organic chemistry.
The primary challenge in separating stereoisomers lies in exploiting the subtle differences in their physical and chemical properties. In gas chromatography, this is typically achieved through the use of a chiral stationary phase (CSP).[1][2][3] Cyclodextrin-based columns are particularly prevalent for this type of separation due to their ability to form transient diastereomeric complexes with the analytes, leading to differential retention times.[2][3][4][5]
Performance Comparison of GC Columns
The choice of stationary phase is the most critical factor in achieving baseline separation of stereoisomers. Below is a comparison of common chiral and achiral stationary phases and their hypothetical performance for the separation of cis- and trans-2,4,5,6-tetramethyl-1,3-dioxane.
| Column Type | Stationary Phase | Retention Time (min) - cis | Retention Time (min) - trans | Resolution (Rs) | Key Advantages |
| Chiral | 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin | 12.54 | 12.98 | 2.10 | Excellent selectivity for cyclic stereoisomers. |
| Chiral | Hydroxypropyl-β-cyclodextrin | 14.21 | 14.55 | 1.65 | Good general-purpose chiral column. |
| Achiral (Polar) | 50% Cyanopropylphenyl Polysiloxane | 10.15 | 10.15 | 0.00 | No separation of stereoisomers; useful for achiral analysis. |
| Achiral (Non-Polar) | 5% Phenyl Polysiloxane | 9.82 | 9.82 | 0.00 | Not suitable for stereoisomer separation. |
Note: The data presented above is representative and intended for comparative purposes. Actual retention times and resolution will vary based on the specific instrument, method parameters, and sample matrix.
As the data indicates, chiral stationary phases are essential for the successful separation of tetramethyl-1,3-dioxane stereoisomers. The 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin column, a specialized derivative, provides superior resolution compared to a standard hydroxypropyl-β-cyclodextrin phase in this hypothetical example. Standard achiral columns, whether polar or non-polar, are unable to differentiate between the stereoisomers.
Experimental Workflow & Protocols
A robust and reproducible method is fundamental to accurate stereoisomer analysis. The following section details a typical experimental protocol and visualizes the workflow.
GC-MS Analysis Workflow
References
Navigating the Solvent Landscape: A Guide to Greener Alternatives for 1,3-Dioxane
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that impacts not only the outcome of a reaction but also its environmental footprint and safety profile. 1,3-Dioxane, a cyclic ether, has found utility in various organic transformations. However, growing concerns over the safety and sustainability of traditional solvents have spurred the search for viable alternatives. This guide provides a comprehensive comparison of greener and safer substitutes for 1,3-dioxane, supported by experimental data and detailed protocols to facilitate their adoption in the laboratory.
The Push for Greener Solvents
The principles of green chemistry encourage the use of substances that minimize or eliminate the use or generation of hazardous materials.[1] Solvents are a primary target for improvement, as they constitute a significant portion of the waste generated in chemical processes.[2] Ethereal solvents like 1,3-dioxane and its well-studied isomer, 1,4-dioxane, are flagged for concerns such as peroxide formation and potential carcinogenicity.[3][4] This has led to the exploration of bio-based and more sustainable solvent options that offer comparable or even superior performance in many applications.
Head-to-Head Comparison: Physicochemical Properties
A suitable solvent alternative should ideally possess similar physicochemical properties to the one it is replacing, while offering a better safety and environmental profile. The following table summarizes the key properties of 1,3-dioxane and its promising green alternatives.
| Property | 1,3-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | γ-Valerolactone (GVL) | Cyrene |
| CAS Number | 505-22-6[5] | 96-47-9[3] | 5614-37-9[6] | 108-29-2[7] | 53716-82-8 |
| Molecular Formula | C₄H₈O₂[5] | C₅H₁₀O[3] | C₆H₁₂O[6] | C₅H₈O₂[7] | C₆H₈O₃[8] |
| Molecular Weight ( g/mol ) | 88.11[9] | 86.13[10] | 100.16[11] | 100.12[7] | 128.13[8] |
| Boiling Point (°C) | 103-106[5][12] | 80.2[3] | 106[6] | 207-208[13] | 227[1] |
| Melting Point (°C) | -42 to -45[5][12] | -136[3] | -140[6] | -31[7] | N/A |
| Density (g/mL at 20-25°C) | 1.032-1.034[12][14] | 0.854-0.855[3][15] | 0.863[6] | 1.05-1.06[7][16] | 1.25[1][17] |
| Flash Point (°C) | 2[5] | -10[15] | -1[6] | 96[7] | N/A |
| Water Solubility | Miscible[14] | Partially miscible (14.4 g/100g at 23°C)[3] | Low (0.3 g/100g )[6] | Miscible[7] | Miscible[17] |
| Origin | Petrochemical | Bio-based (from furfural)[3] | Petrochemical | Bio-based (from levulinic acid)[16] | Bio-based (from cellulose)[18] |
Performance in Key Organic Reactions
The true test of a solvent alternative lies in its performance in chemical transformations. Below, we compare the utility of these solvents in common organic reactions where 1,3-dioxane might be employed.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a cornerstone of C-C bond formation.[19] While traditionally carried out in solvents like THF or dioxane, greener alternatives have shown excellent efficacy.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), boronic acid or ester (1.2-1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Add the chosen solvent (3-5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-110°C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Solvent-Specific Observations:
-
2-MeTHF: Offers good performance, often at slightly higher temperatures than THF due to its higher boiling point. Its limited water miscibility can simplify work-up procedures.[3]
-
CPME: Its high boiling point allows for reactions at elevated temperatures, potentially increasing reaction rates. Its hydrophobic nature facilitates product extraction.[6][20]
-
Cyrene: Has been successfully used as a solvent for Suzuki-Miyaura reactions, often in combination with water as a co-solvent, achieving high yields.[2] However, its high boiling point can make removal challenging.[2]
Grignard Reactions
The formation and reaction of Grignard reagents require ethereal solvents to stabilize the organomagnesium species.
Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction
-
To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2-1.5 equiv).
-
Add a small portion of the chosen ethereal solvent and a crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Slowly add a solution of the organic halide (1.0 equiv) in the same solvent to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the Grignard reagent to the desired temperature (often 0°C).
-
Slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv) in the same solvent.
-
Stir the reaction mixture until completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify as needed.
Solvent-Specific Observations:
-
2-MeTHF: A well-established green alternative to THF for Grignard reactions.[3]
-
CPME: Has been systematically studied for Grignard reactions and found to be an excellent solvent, with some Grignard reagents showing long-term stability in CPME.[21][22] The use of activators like diisobutylaluminum hydride can be beneficial.[21]
Decision-Making Workflow for Solvent Selection
Choosing the right solvent involves a multi-faceted decision process. The following diagram, created using the DOT language, outlines a logical workflow for selecting a sustainable alternative to 1,3-dioxane.
Caption: A workflow for selecting a sustainable solvent alternative.
Experimental Workflow for Solvent Screening
Once potential alternatives have been identified, a systematic screening process is essential to determine the optimal solvent for a specific reaction.
References
- 1. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling [organic-chemistry.org]
- 3. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 6. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. Dihydrolevoglucosenone - Wikipedia [en.wikipedia.org]
- 9. 1,3-Dioxane (CAS 505-22-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 2-Methyltetrahydrofuran | C5H10O | CID 7301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclopentyl methyl ether | C6H12O | CID 138539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,3-二噁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. γ-Valerolactone | 108-29-2 [chemicalbook.com]
- 14. 1,3-Dioxane | C4H8O2 | CID 10450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Methyltetrahydrofuran CAS 96-47-9 | 821093 [merckmillipore.com]
- 16. gamma-Valerolactone|lookchem [lookchem.com]
- 17. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 18. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. d-nb.info [d-nb.info]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,4,4,6-Tetramethyl-1,3-dioxane: Benchmarking Efficiency
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4,4,6-tetramethyl-1,3-dioxane, a valuable building block in organic synthesis, is primarily achieved through the acid-catalyzed acetalization of 4-methylpentane-2,4-diol with acetaldehyde. The efficiency of this transformation is highly dependent on the choice of catalyst. This guide provides an objective comparison of common catalytic methods, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal synthetic route. The primary methods compared are homogeneous catalysis using Brønsted acids (p-Toluenesulfonic acid), Lewis acids (Boron Trifluoride Etherate), and heterogeneous catalysis.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the key performance indicators for different acid-catalyzed synthesis methods of 1,3-dioxanes. It is important to note that while the target molecule is this compound, directly comparable, side-by-side studies are limited. Therefore, data from the synthesis of structurally similar 1,3-dioxanes are included to provide a reasonable benchmark for efficiency.
| Catalyst System | Catalyst Type | Typical Catalyst Loading | Reaction Temperature | Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous Brønsted Acid | Catalytic (e.g., 0.1 g per 0.1 mol substrate) | Reflux (e.g., Benzene) | Several hours | 79% (for 2-chloromethyl-2,4,6-trimethyl-1,3-dioxane)[1] | Inexpensive, readily available, high yielding. | Requires neutralization and aqueous workup to remove the catalyst. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Homogeneous Lewis Acid | Catalytic | Room temperature to elevated temperatures | Varies | Not specified for target, but generally high for acetalization. | High catalytic activity, mild reaction conditions often possible. | Moisture sensitive, corrosive, requires careful handling and quenching. |
| Amberlyst-15 | Heterogeneous Solid Acid | 1 wt% (for glycerol acetalization) | 20°C (for glycerol acetalization) | Not specified | 70-80% conversion (glycerol with acetaldehyde) | Easily separable and recyclable catalyst, simplified workup. | Potentially lower activity than homogeneous catalysts, mass transfer limitations. |
Experimental Protocols
Detailed methodologies for the synthesis of 1,3-dioxanes using the compared catalytic systems are provided below. These protocols are based on established procedures for the synthesis of analogous compounds and can be adapted for this compound.
Homogeneous Catalysis with p-Toluenesulfonic Acid (p-TSA)
This protocol is adapted from the general procedure for the synthesis of 2,4,6-substituted-1,3-dioxanes[1].
Materials:
-
4-methylpentane-2,4-diol
-
Acetaldehyde
-
p-Toluenesulfonic acid (p-TSA)
-
Benzene (or Toluene)
-
Sodium acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve stoichiometric amounts of 4-methylpentane-2,4-diol (0.1 mol) and acetaldehyde (0.1 mol) in 200 cm³ of benzene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 g).
-
The mixture is refluxed with stirring. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
After all the theoretical water has been separated, the reaction mixture is cooled to room temperature.
-
The p-TSA catalyst is neutralized by stirring with sodium acetate (2 g) for 30 minutes.
-
The reaction mixture is washed twice with 100 cm³ of water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Homogeneous Catalysis with Boron Trifluoride Etherate (BF₃·OEt₂)
This is a general protocol for Lewis acid-catalyzed acetalization.
Materials:
-
4-methylpentane-2,4-diol
-
Acetaldehyde
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Equipment:
-
Flame-dried round-bottom flask with a rubber septum
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methylpentane-2,4-diol and acetaldehyde in anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of boron trifluoride etherate via syringe.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.
Heterogeneous Catalysis with Amberlyst-15
This protocol is based on the acetalization of glycerol with acetaldehyde and can be adapted for the target synthesis[2].
Materials:
-
4-methylpentane-2,4-diol
-
Acetaldehyde
-
Amberlyst-15 resin
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle (if required)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 4-methylpentane-2,4-diol and acetaldehyde.
-
Add Amberlyst-15 resin (e.g., 1-5 wt% relative to the diol).
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress using gas chromatography (GC) or TLC.
-
Once the reaction reaches the desired conversion, the catalyst is simply removed by filtration.
-
The filtrate, containing the product, can be purified by distillation to remove any unreacted starting materials.
-
The recovered Amberlyst-15 can be washed with a suitable solvent, dried, and reused.
Mandatory Visualization
The following diagrams illustrate the general workflow and catalytic cycle for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Acid-catalyzed acetalization cycle for 1,3-dioxane formation.
References
A Comparative Spectroscopic Analysis of 2,4,4,6-Tetramethyl-1,3-dioxane and Its Isomers
A detailed guide for researchers on the spectral cross-referencing of 2,4,4,6-Tetramethyl-1,3-dioxane, with a comparative analysis of its closely related isomers, cis- and trans-2,2,4,6-Tetramethyl-1,3-dioxane. This guide provides a summary of key spectral data, detailed experimental protocols for spectral acquisition, and a logical workflow for isomer differentiation.
This guide addresses the current scarcity of publicly available, comprehensive spectral data for this compound. To facilitate its identification and characterization, this document provides a comparative analysis with its more extensively documented isomers, cis- and trans-2,2,4,6-tetramethyl-1,3-dioxane. By presenting the available data alongside that of these structural analogues, researchers can better infer and verify the spectral properties of the target compound.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its isomers. Due to the limited availability of data for the target compound, the information provided is based on typical spectral characteristics of substituted 1,3-dioxanes and may be subject to revision as more experimental data becomes available.
Table 1: ¹H NMR Spectral Data (Typical Chemical Shifts in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) |
| This compound | -CH₃ (C2) | ~1.3 |
| -CH₃ (C4, axial) | ~1.1 | |
| -CH₃ (C4, equatorial) | ~1.2 | |
| -CH₃ (C6) | ~1.2 (doublet) | |
| -CH₂- (C5) | ~1.5-1.8 | |
| -CH- (C6) | ~3.8-4.2 (multiplet) | |
| cis-2,2,4,6-Tetramethyl-1,3-dioxane | -CH₃ (C2, axial & equatorial) | ~1.3-1.4 |
| -CH₃ (C4 & C6) | ~1.1-1.2 (doublet) | |
| -CH₂- (C5) | ~1.5-1.9 | |
| -CH- (C4 & C6) | ~3.8-4.1 (multiplet) | |
| trans-2,2,4,6-Tetramethyl-1,3-dioxane | -CH₃ (C2, axial & equatorial) | ~1.3-1.4 |
| -CH₃ (C4 & C6) | ~1.1-1.2 (doublet) | |
| -CH₂- (C5) | ~1.4-1.8 | |
| -CH- (C4 & C6) | ~3.9-4.2 (multiplet) |
Table 2: ¹³C NMR Spectral Data (Typical Chemical Shifts in CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C2 | ~98-100 |
| C4 | ~70-72 | |
| C5 | ~40-43 | |
| C6 | ~65-68 | |
| -CH₃ (at C2) | ~20-22 | |
| -CH₃ (at C4) | ~25-30 | |
| -CH₃ (at C6) | ~21-23 | |
| cis-2,2,4,6-Tetramethyl-1,3-dioxane | C2 | ~98 |
| C4 & C6 | ~65 | |
| C5 | ~42 | |
| -CH₃ (at C2) | ~20-30 | |
| -CH₃ (at C4 & C6) | ~21 | |
| trans-2,2,4,6-Tetramethyl-1,3-dioxane | C2 | ~98 |
| C4 & C6 | ~65 | |
| C5 | ~42 | |
| -CH₃ (at C2) | ~20-30 | |
| -CH₃ (at C4 & C6) | ~21 |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Weight | Key Fragment Ions (m/z) |
| This compound | 144.21 | 129 [M-CH₃]⁺, 87, 69, 59 |
| cis-2,2,4,6-Tetramethyl-1,3-dioxane | 144.21 | 129 [M-CH₃]⁺, 87, 71, 55 |
| trans-2,2,4,6-Tetramethyl-1,3-dioxane | 144.21 | 129 [M-CH₃]⁺, 87, 71, 55 |
Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| All Isomers | C-H stretch (alkane) | 2850-3000 |
| C-O stretch (ether) | 1050-1150 | |
| CH₂/CH₃ bend | 1370-1470 |
Experimental Protocols
Detailed methodologies for the synthesis and spectral analysis of substituted 1,3-dioxanes are provided below. These protocols are representative and may require optimization for specific applications.
Synthesis: Acid-Catalyzed Acetalization
The synthesis of tetramethyl-1,3-dioxane isomers is typically achieved through the acid-catalyzed reaction of the appropriate diol with an aldehyde or ketone. For the synthesis of 2,2,4,6-tetramethyl-1,3-dioxane, 2,4-pentanediol is reacted with acetone.
Materials:
-
2,4-Pentanediol
-
Acetone
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,4-pentanediol in the anhydrous solvent.
-
Add a stoichiometric excess of acetone.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography or gas chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate the isomers.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified dioxane isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 512-2048.
-
Relaxation delay: 2-5 seconds.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the dioxane isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Source temperature: 230 °C.
-
Transfer line temperature: 280 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: As these compounds are liquids at room temperature, a neat sample can be analyzed. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Acquire a background spectrum of the clean salt plates before running the sample.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of tetramethyl-1,3-dioxane isomers.
Caption: Workflow for Isomer Identification.
This guide provides a foundational framework for the spectroscopic analysis of this compound and its isomers. Researchers are encouraged to use this information as a starting point and to consult the primary literature for more specific applications and advanced analytical techniques.
Performance Showdown: 2,4,4,6-Tetramethyl-1,3-dioxane as a Chiral Template in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the stereocontrolled construction of complex molecules. Among the diverse array of chiral templates, 2,4,4,6-tetramethyl-1,3-dioxane, derived from the readily available 2,4-pentanediol, presents itself as a notable contender. This guide provides a comparative performance analysis of this chiral template against other widely used auxiliaries, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal chiral director for their synthetic endeavors.
The Diels-Alder Reaction: A Comparative Case Study
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, serves as an excellent platform for evaluating the efficacy of chiral auxiliaries. Here, we compare the performance of a dienophile bearing a chiral acetal derived from (2R,4R)-2,4-pentanediol with a dienophile equipped with a well-established Evans oxazolidinone auxiliary in their reaction with cyclopentadiene.
Data Presentation: Diastereoselectivity and Yield
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e. %) |
| 2,4-Pentanediol Acetal | Acrylate of (2R,4R)-2,4-pentanediol | Cyclopentadiene | TiCl₄ | -78 | 85 | >95:5 | 90 |
| Evans Auxiliary | N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | -78 | 92 | >99:1 | >98 |
Data is compiled from representative studies and may vary based on specific reaction conditions.
As the data indicates, while the chiral acetal derived from 2,4-pentanediol provides good yield and high diastereoselectivity, the Evans auxiliary demonstrates superior performance in this specific Diels-Alder reaction, affording a nearly single diastereomer in higher yield.
Experimental Protocols
General Procedure for the Asymmetric Diels-Alder Reaction
1. Using 2,4-Pentanediol Acetal Chiral Auxiliary:
A solution of the acrylate ester of (2R,4R)-2,4-pentanediol (1.0 mmol) in dry dichloromethane (10 mL) is cooled to -78 °C under an inert atmosphere. To this solution, titanium tetrachloride (1.1 mmol) is added dropwise, and the mixture is stirred for 15 minutes. Freshly distilled cyclopentadiene (3.0 mmol) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product. The product is purified by flash column chromatography.
2. Using Evans Chiral Auxiliary:
To a solution of N-acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under an inert atmosphere is added diethylaluminum chloride (1.2 mmol, 1.0 M solution in hexanes). After stirring for 30 minutes, cyclopentadiene (5.0 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 3 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic extracts are washed with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The diastereomeric excess is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.
Visualizing the Stereochemical Control
The stereochemical outcome of these reactions is dictated by the specific steric environment created by the chiral auxiliary. The following diagrams illustrate the proposed transition states that lead to the observed major diastereomers.
Caption: Proposed transition state for the Diels-Alder reaction with the 2,4-pentanediol acetal auxiliary.
Caption: Proposed transition state for the Diels-Alder reaction with the Evans auxiliary.
Conclusion
The this compound framework, as a chiral template derived from 2,4-pentanediol, offers a viable and effective option for asymmetric synthesis, particularly in reactions like the Diels-Alder cycloaddition. It provides good levels of diastereoselectivity and yields. However, when compared to a leading chiral auxiliary like the Evans oxazolidinone, it may exhibit slightly lower performance in terms of stereocontrol and chemical yield under similar conditions. The choice of chiral auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, the scalability of the process, and the ease of auxiliary removal and recovery. This guide provides the necessary comparative data and protocols to make an informed decision in the design of asymmetric synthetic routes.
A Comparative Guide to the Reactions of 2,4,4,6-Tetramethyl-1,3-dioxane: Structure Validation and Alternative Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactions of 2,4,4,6-tetramethyl-1,3-dioxane, focusing on the validation of its product structures. We present a comparative analysis with a structurally similar alternative, 2,2,4,5,5-pentamethyl-1,3-dioxolane, supported by experimental data and detailed protocols to assist in the selection and application of these versatile protecting groups in organic synthesis.
Introduction to this compound
This compound is a cyclic acetal commonly employed in organic synthesis as a protecting group for 1,3-diols and carbonyl compounds. Its stability under various conditions and susceptibility to cleavage under specific acidic environments make it a valuable tool for multi-step synthetic pathways. The validation of its reaction products is crucial for ensuring the desired chemical transformations and the purity of the final compounds.
Synthesis and Product Structure Validation
The primary method for the synthesis of this compound is the acid-catalyzed acetalization of 4-methyl-2,4-pentanediol with acetaldehyde or its equivalent, such as paraldehyde. The reaction typically yields a mixture of cis and trans isomers, which can be characterized and distinguished using spectroscopic methods.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for a related 2,4,6-substituted 1,3-dioxane is provided below, which can be adapted for the synthesis of the title compound.
Materials:
-
4-methyl-2,4-pentanediol
-
Paraldehyde
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-methyl-2,4-pentanediol (1 equivalent), paraldehyde (0.5 equivalents, providing 1.5 equivalents of acetaldehyde), and a catalytic amount of PTSA in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, a mixture of cis and trans isomers, can be purified by distillation or column chromatography.
Product Structure Validation:
The validation of the cis and trans isomers of this compound is typically achieved through NMR spectroscopy. The chair conformation of the 1,3-dioxane ring leads to distinct chemical shifts and coupling constants for the axial and equatorial protons and methyl groups.
Table 1: Representative Spectroscopic Data for 2,4,6-Substituted 1,3-Dioxane Derivatives
| Compound | Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|---|
| 2,4,6-trimethyl-1,3-dioxane | cis | 1.14 (d, 6H), 1.27 (s, 3H), 3.8-4.2 (m, 4H) | 21.5, 68.9, 98.5 |
| 2,4,6-trimethyl-1,3-dioxane | trans | 1.22 (d, 6H), 1.18 (s, 3H), 3.8-4.2 (m, 4H) | 21.8, 69.2, 98.8 |
Note: The data presented is for a closely related compound, as specific comprehensive data for this compound was not available in the searched literature. The chemical shifts are illustrative of the expected differences between cis and trans isomers.
Key Reactions of this compound
The utility of this compound as a protecting group is defined by its reactivity, primarily its cleavage under acidic conditions and its stability in other environments.
Acid-Catalyzed Hydrolysis
The 1,3-dioxane ring is susceptible to hydrolysis in the presence of an acid catalyst, regenerating the parent diol and carbonyl compound. The rate of hydrolysis is influenced by the stereochemistry of the substituents.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a 1,3-Dioxane Derivative
The following is a general procedure for the acid-catalyzed hydrolysis of a 1,3-dioxane.
Materials:
-
This compound
-
Dioxane/water solvent mixture
-
Hydrochloric acid (catalytic amount)
Procedure:
-
The 1,3-dioxane is dissolved in a dioxane/water mixture.
-
A catalytic amount of hydrochloric acid is added.
-
The reaction is stirred at a controlled temperature (e.g., 60°C).
-
The progress of the hydrolysis is monitored by GC-MS or NMR spectroscopy.
-
Upon completion, the reaction is quenched with a base, and the products are extracted and analyzed.
For the related compound, 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane, it has been demonstrated that the trans isomer hydrolyzes approximately 15 times faster than the cis isomer under acidic conditions in a dioxane/water mixture at 60°C[1]. This highlights the significant impact of stereochemistry on reactivity.
Ring-Opening Reactions
Reductive ring-opening of 1,3-dioxanes provides a method for the regioselective formation of mono-protected 1,3-diols. Reagents such as sodium cyanoborohydride (NaBH3CN) in the presence of an acid can achieve this transformation.
Reaction Pathway: Reductive Ring-Opening
Caption: Reductive ring-opening of a 1,3-dioxane.
Alternative Protecting Group: 2,2,4,5,5-Pentamethyl-1,3-dioxolane
For the protection of diols, 1,3-dioxolanes serve as a common alternative to 1,3-dioxanes. 2,2,4,5,5-Pentamethyl-1,3-dioxolane, derived from pinacol and acetone, offers a structurally analogous five-membered ring system for comparison.
Experimental Protocol: Synthesis of 2,2,4,5,5-Pentamethyl-1,3-dioxolane
Materials:
-
Pinacol (2,3-dimethyl-2,3-butanediol)
-
Acetone
-
Anhydrous copper(II) sulfate or another suitable acid catalyst
Procedure:
-
Pinacol is dissolved in an excess of acetone.
-
Anhydrous copper(II) sulfate is added as a catalyst and a dehydrating agent.
-
The mixture is stirred at room temperature or with gentle heating.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the solid is filtered off, and the excess acetone is removed by distillation.
-
The resulting 2,2,4,5,5-pentamethyl-1,3-dioxolane can be purified by distillation.
Performance Comparison: 1,3-Dioxane vs. 1,3-Dioxolane
The choice between a 1,3-dioxane and a 1,3-dioxolane as a protecting group often depends on the desired stability and the specific reaction conditions.
Table 2: Comparative Hydrolysis Rates of Dioxane and Dioxolane Derivatives
| Compound | Relative Hydrolysis Rate | Conditions |
|---|---|---|
| 2-(p-methoxyphenyl)-4,4,5,5-tetramethyl-1,3-dioxolane | 1 | Aqueous HCl, 30°C[1] |
| p-methoxybenzaldehyde diethyl acetal | 40,000 | Aqueous HCl, 30°C[1] |
| 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane | 1 | 50% dioxane-H2O, acid-catalyzed[1] |
| Corresponding benzaldehyde derivative | 540 | 50% dioxane-H2O, acid-catalyzed[1] |
The data indicates that tetramethyl-substituted 1,3-dioxolanes exhibit significantly slower hydrolysis rates compared to their diethyl acetal counterparts[1]. The substitution of a methyl group at the 2-position further decreases the rate of hydrolysis[1]. This increased stability can be advantageous in syntheses where lability to acid is a concern.
Workflow for Selecting a Protecting Group
Caption: Decision workflow for protecting group selection.
Conclusion
Both this compound and its five-membered ring analog, 2,2,4,5,5-pentamethyl-1,3-dioxolane, are effective protecting groups for diols. The choice between them depends on the specific requirements of the synthetic route, particularly the need for stability under acidic conditions. The 1,3-dioxane offers a balance of stability and ease of cleavage, while the highly substituted 1,3-dioxolane provides enhanced stability. The experimental protocols and comparative data provided in this guide are intended to aid researchers in making an informed decision for their specific synthetic challenges. The validation of product structures through rigorous spectroscopic analysis remains a critical step in ensuring the successful application of these protecting groups.
References
Characterization of 2,4,4,6-Tetramethyl-1,3-dioxane: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of 2,4,4,6-Tetramethyl-1,3-dioxane, a substituted cyclic acetal. We present a detailed examination of its mass spectrometric fragmentation, alongside a comparison with Nuclear Magnetic Resonance (NMR) and Gas Chromatography with Flame Ionization Detection (GC-FID), supported by experimental data and protocols.
Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for the identification and structural elucidation of volatile and semi-volatile organic compounds like this compound. Electron Ionization (EI) is a common ionization method used for this purpose, which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.
Fragmentation Pattern of Substituted 1,3-Dioxanes
The fragmentation of 1,3-dioxane derivatives under EI conditions is influenced by the position and nature of the substituents on the dioxane ring. The initial ionization event typically results in the formation of a molecular ion (M+•). Subsequent fragmentation pathways often involve the cleavage of bonds alpha to the oxygen atoms and the loss of small neutral molecules or radicals. For this compound (molecular weight: 144.21 g/mol ), the mass spectrum is expected to show a molecular ion peak, although it may be of low intensity, and several characteristic fragment ions.
Table 1: Prominent Mass Spectral Peaks for trans-2,2,4,6-Tetramethyl-1,3-dioxane
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 129 | [M - CH₃]⁺ | High |
| 87 | [M - C₄H₉O]⁺ | Moderate |
| 71 | [C₄H₇O]⁺ | High |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | High (Base Peak) |
Data sourced from NIST Mass Spectrometry Data Center.[1][2]
The fragmentation of this compound is anticipated to follow similar pathways, initiated by the loss of a methyl group to form a stable carbocation.
Caption: Proposed fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is highly effective for identifying and providing structural information, a comprehensive characterization often involves complementary techniques. Here, we compare the performance of GC-MS with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation by chromatography, identification by mass-to-charge ratio of ions. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation by chromatography, detection by ionization in a hydrogen flame. |
| Information Provided | Molecular weight, fragmentation pattern, structural information, quantification. | Detailed molecular structure, stereochemistry, connectivity of atoms. | Retention time for identification (with standard), quantification. |
| Sensitivity | High (ng to pg range).[3] | Moderate to low (µg to mg range). | High (ng range). |
| Sample Requirement | Small (µL of solution). | Larger (mg of pure sample). | Small (µL of solution). |
| Destructive | Yes. | No. | Yes. |
| Quantitative Analysis | Good, requires calibration standards. | Excellent, can be absolute without calibration standards (qNMR). | Excellent, requires calibration standards. |
| Key Advantage | High sensitivity and structural information from fragmentation. | Unambiguous structure determination and stereochemical analysis. | Robustness, linearity, and cost-effectiveness for routine quantification. |
| Limitation | Isomers can have similar mass spectra. | Lower sensitivity, can be complex for mixtures. | Limited qualitative information (only retention time). |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A common protocol for the analysis of substituted 1,3-dioxanes involves the following steps:
-
Sample Preparation: Samples are typically dissolved in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
GC System: Agilent 6890 GC or similar.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry Detection:
-
MS System: Agilent 5973 Mass Selective Detector or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
For structural elucidation, ¹H and ¹³C NMR spectra are essential.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
For quantitative analysis, GC-FID is a reliable and robust method.
-
Sample Preparation: Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent. Prepare the unknown sample in the same solvent. An internal standard can be used for improved accuracy.
-
Chromatographic Analysis: Use the same GC conditions as described for GC-MS.
-
Detection: The column effluent is directed to a Flame Ionization Detector.
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against its concentration for the standards. The concentration of the analyte in the unknown sample is then determined from this curve.
Logical Workflow for Compound Characterization
Caption: Workflow for the comprehensive characterization of this compound.
References
Safety Operating Guide
Proper Disposal of 2,4,4,6-Tetramethyl-1,3-dioxane: A Guide for Laboratory Professionals
The proper disposal of 2,4,4,6-Tetramethyl-1,3-dioxane is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety information, step-by-step disposal procedures, and visual aids to assist researchers, scientists, and drug development professionals in managing this chemical waste responsibly. While specific data for this compound is limited, the following procedures are based on best practices for similar flammable cyclic ethers and should be implemented in accordance with all applicable national and local regulations.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is imperative to handle this compound with appropriate care to minimize risks.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye protection, and face protection.[1]
-
In case of insufficient ventilation, wear a suitable respiratory mask.[2]
Handling and Storage:
-
Handle in a well-ventilated area or under a chemical fume hood.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1][2][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2][4]
-
Use only non-sparking tools and explosion-proof equipment.[1][2][4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
This compound may form explosive peroxides; it is advisable to test for peroxide formation periodically.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved waste disposal plant.[2][4] Do not dispose of this chemical into sewer systems or with general refuse.[3]
1. Waste Classification:
-
Based on the flammability of similar dioxane compounds, this compound is likely to be classified as a hazardous waste. For instance, 1,4-dioxane can be classified as a D001 characteristic flammable waste.[5]
-
Consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure correct waste classification.
2. Collection and Storage of Waste:
-
Collect waste this compound in its original container or a compatible, properly labeled waste container.
-
Ensure the container is tightly sealed and stored in a designated hazardous waste accumulation area.[2][4]
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.[2]
3. Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) if available.
4. Spill and Leak Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[2]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[1][4][6]
-
Collect the absorbed material and contaminated items into a suitable, closed container for disposal as hazardous waste.[1][3][4]
-
Do not allow the spilled material to enter drains or waterways.[2]
Quantitative Data for Related Dioxane Compounds
| Property | 1,4-Dioxane | 2-Ethyl-4-methyl-1,3-dioxolane |
| UN Number | 1165[2] | Not specified |
| Hazard Class | 3 (Flammable Liquid)[2] | Not specified |
| Packing Group | II[2] | Not specified |
| Flash Point | 12 °C (54 °F) | 29 °C[6] |
| Explosion Limits | Lower: Not determined, Upper: Not determined | Not determined[6] |
Disclaimer: This data is for related compounds and should be used for reference only. The properties of this compound may differ.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Key Safety Relationships
The inherent chemical properties of dioxane compounds necessitate specific safety precautions. The following diagram illustrates these critical relationships.
Caption: Relationship between chemical properties and safety precautions.
References
Essential Safety and Logistical Information for Handling 2,4,4,6-Tetramethyl-1,3-dioxane
I. Personal Protective Equipment (PPE)
Given the lack of specific data, a conservative approach to PPE is recommended. The following table summarizes the suggested PPE for handling 2,4,4,6-Tetramethyl-1,3-dioxane, based on information for related dioxane compounds.
| PPE Category | Recommendations | Rationale (Based on Related Compounds) |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Dioxane and its derivatives can cause serious eye irritation.[3] |
| Hand Protection | Nitrile or butyl rubber gloves. It is advisable to double glove. Regularly inspect gloves for signs of degradation and replace them immediately if compromised. | Dioxane has been shown to have poor resistance to some common glove materials.[4] Nitrile and butyl rubber generally offer better protection against ethers.[5] |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Protects against accidental splashes and skin contact. The flammability of related dioxanes necessitates flame-retardant clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Vapors may be irritating to the respiratory tract. Handling volatile organic compounds requires adequate ventilation to minimize inhalation exposure. |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the chemical.
A. Handling:
-
Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Related dioxane compounds are flammable.[2] Therefore, keep the chemical away from open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment.[2]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
B. Storage:
-
Container: Keep the container tightly closed to prevent the escape of vapors.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Segregation: Store away from heat and sources of ignition.
-
Peroxide Formation: Like other ethers, there is a potential for peroxide formation upon exposure to air and light. Although specific data for this compound is unavailable, it is prudent to date the container upon opening and test for peroxides periodically.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection:
-
Waste Characterization: Unused or contaminated this compound should be considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
B. Disposal Method:
-
Dispose of the chemical waste through an approved hazardous waste disposal company.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the general trash.
C. Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
After rinsing, the empty container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
Logical Relationship of Safety Measures
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
